3-Methyl-5,6,7,8-tetrahydroquinoline
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methyl-5,6,7,8-tetrahydroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-8-6-9-4-2-3-5-10(9)11-7-8/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMMKZUPOLVXWFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCCC2)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80182873 | |
| Record name | 5,6,7,8-Tetrahydro-3-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80182873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28712-62-1 | |
| Record name | 3-Methyl-5,6,7,8-tetrahydroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28712-62-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6,7,8-Tetrahydro-3-methylquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028712621 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,6,7,8-Tetrahydro-3-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80182873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6,7,8-tetrahydro-3-methylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.697 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-Methyl-5,6,7,8-tetrahydroquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-5,6,7,8-tetrahydroquinoline is a heterocyclic organic compound with the molecular formula C₁₀H₁₃N.[1][2] Its structure features a bicyclic system composed of a pyridine ring fused to a cyclohexane ring, with a methyl group substituent at the 3-position. This compound and its derivatives are of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development, due to their potential biological activities. Research has indicated that derivatives of this compound may possess anticonvulsant, anticancer, and antimicrobial properties.[3] This guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of this compound.
Core Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented below. These properties are crucial for its handling, characterization, and application in a laboratory setting.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃N | [1][2] |
| Molecular Weight | 147.22 g/mol | [2][4] |
| CAS Number | 28712-62-1 | [1][2] |
| Boiling Point | 113.7 °C at 0.01 bar (reduced pressure) | [1] |
| Appearance | Colorless to pale yellow clear liquid (estimated) | [5] |
| Solubility | Soluble in alcohol. Estimated water solubility: 176.9 mg/L @ 25 °C. | [5] |
| LogP (o/w) | 2.937 (estimated) | [5] |
| Flash Point | > 100 °C | [5] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound.
Mass Spectrometry
The mass spectrum of this compound provides valuable information about its molecular weight and fragmentation pattern.
| m/z | Relative Intensity |
| 147 | 97.90 |
| 146 | 99.99 |
| 132 | 40.80 |
| 119 | 46.90 |
| 77 | 30.60 |
Source: MassBank of North America (MoNA), GC-MS, EI-B.[4]
NMR and IR Spectroscopy
Experimental Protocols
Synthesis of this compound Derivatives
The synthesis of the 5,6,7,8-tetrahydroquinoline scaffold can be achieved through various methods, including the hydrogenation of the corresponding quinoline. The following is a generalized protocol for the synthesis of a derivative, which can be adapted for the parent compound.
A General Procedure for the Synthesis of Amino-Substituted 5,6,7,8-tetrahydroquinolines:
This method involves the catalytic hydrogenation of the corresponding acetamido-substituted quinoline followed by hydrolysis of the acetamide.
Materials:
-
Acetamido-substituted quinoline
-
Palladium on carbon (Pd/C) catalyst
-
Ethanol (anhydrous)
-
Hydrogen gas (H₂)
-
Hydrochloric acid (HCl)
Procedure:
-
The acetamido-substituted quinoline is dissolved in anhydrous ethanol in a reaction vessel.
-
A catalytic amount of Pd/C is added to the solution.
-
The reaction vessel is placed under a hydrogen atmosphere (typically at a pressure of 25 atm) and stirred at room temperature for a specified duration (e.g., 3 hours).
-
Upon completion of the hydrogenation, the catalyst is removed by filtration through a pad of celite.
-
The filtrate is concentrated under reduced pressure to yield the acetamido-5,6,7,8-tetrahydroquinoline.
-
The resulting intermediate is then subjected to acidic hydrolysis (e.g., by refluxing with hydrochloric acid) to remove the acetyl group and yield the final amino-5,6,7,8-tetrahydroquinoline derivative.
-
The product is then purified, typically by chromatography on silica gel.
This protocol is adapted from a procedure for the synthesis of chiral 8-Amino-5,6,7,8-tetrahydroquinoline derivatives.[7]
Potential Biological Activity and Signaling Pathways
Derivatives of this compound have shown promise in several therapeutic areas, notably as anticancer and anticonvulsant agents.
Anticancer Activity
Several studies have investigated the anticancer potential of tetrahydroquinoline derivatives. For instance, certain derivatives have been shown to exhibit antiproliferative activity against various cancer cell lines. The proposed mechanism of action for some of these derivatives involves the induction of apoptosis (programmed cell death) and cell cycle arrest.
One study on novel tetrahydroquinolinone derivatives revealed that they can induce massive oxidative stress, leading to autophagy via the PI3K/AKT/mTOR signaling pathway in colorectal cancer cells.[8]
Below is a diagram illustrating a generalized workflow for evaluating the anticancer activity of a this compound derivative.
Anticonvulsant Activity
While specific details on the mechanism are limited in the readily available literature, derivatives of this compound have been reported to exhibit anticonvulsant properties in animal models.[3] This suggests a potential interaction with neuronal signaling pathways, which warrants further investigation.
The logical relationship for investigating the anticonvulsant properties can be visualized as follows:
Conclusion
This compound is a versatile chemical scaffold with significant potential for the development of novel therapeutic agents. Its derivatives have demonstrated a range of biological activities, including promising anticancer and anticonvulsant effects. This guide has provided a detailed overview of its core chemical and physical properties, along with insights into its synthesis and potential mechanisms of action. Further research into the specific signaling pathways modulated by this compound and its analogues is crucial for advancing its application in drug discovery and development.
References
- 1. Quinoline, 5,6,7,8-tetrahydro-3-methyl- [webbook.nist.gov]
- 2. 5,6,7,8-tetrahydro-3-methylquinoline | 28712-62-1 [m.chemicalbook.com]
- 3. prepchem.com [prepchem.com]
- 4. This compound | C10H13N | CID 120028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. para-methyl tetrahydroquinoline, 91-61-2 [thegoodscentscompany.com]
- 6. This compound - SpectraBase [spectrabase.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the Physical Properties of 3-Methyl-5,6,7,8-tetrahydroquinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the known physical and chemical properties of 3-Methyl-5,6,7,8-tetrahydroquinoline. The information is compiled from various chemical databases and literature sources to serve as a comprehensive resource for professionals in research and development. This guide includes quantitative data, a discussion of experimental methodologies, and a generalized workflow for its synthesis and characterization.
Chemical Identity and Structure
Physical Properties
The physical properties of this compound are summarized in the table below. Data for related isomers and the parent compound are included for comparative context where direct experimental values for the target compound are limited.
| Property | Value for this compound | Notes and Comparative Data |
| Molecular Weight | 147.22 g/mol [1][4] | 147.2169 g/mol also reported[2][3]. |
| Physical State | Liquid (at 20 °C)[6] | The parent compound, 5,6,7,8-tetrahydroquinoline, is a colorless to almost colorless clear liquid[7]. |
| Boiling Point | 113.55 °C (386.7 K) at 100 mbar (0.01 bar)[3] | This is a reduced pressure boiling point. The parent compound, 5,6,7,8-tetrahydroquinoline, boils at 218-222 °C at atmospheric pressure[8][9]. |
| Melting Point | Data not available | The related compound 8-Hydroxy-5,6,7,8-tetrahydroquinoline has a melting point of 64-65 °C[10]. |
| Density | Data not available | For comparison, the parent compound 5,6,7,8-tetrahydroquinoline has a reported density of 1.03 g/mL at 25 °C[7][8][11]. |
| Solubility | Data not available | The parent compound is soluble in most organic solvents and slightly soluble in water[12]. The related isomer, para-methyl tetrahydroquinoline, is soluble in alcohol[13]. |
| Refractive Index | Data not available | The parent compound 5,6,7,8-tetrahydroquinoline has a refractive index of n20/D 1.544[8][9]. |
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of this compound are not extensively described in the available literature. The data is often reported in chemical catalogs and databases without specifying the methodology. However, standard analytical techniques are typically employed.
-
Boiling Point Determination: The reported boiling point was measured under reduced pressure (0.01 bar)[3]. This is a common practice for compounds that may decompose at their atmospheric boiling point or have very high boiling points. The measurement is typically performed using a vacuum distillation apparatus where the temperature and pressure are carefully monitored.
-
Purity Assessment: Purity is commonly determined using Gas Chromatography (GC), as indicated by suppliers of the related compound 5,6,7,8-tetrahydroquinoline, who specify a minimum purity of 97.5% or higher by GC[7][8].
-
Structural Characterization: While not a physical property, the identity and structure of the compound are confirmed using spectroscopic methods. Mass spectrometry (electron ionization) and gas chromatography data are available for this compound in the NIST Chemistry WebBook[2][3]. Nuclear Magnetic Resonance (NMR) spectroscopy would also be a standard method for structural confirmation.
Visualization of Experimental Workflow
As specific signaling pathways involving this compound are not documented in the provided search results, the following diagram illustrates a generalized experimental workflow for its synthesis and subsequent characterization, which includes the measurement of its physical properties.
Caption: Generalized workflow for the synthesis and characterization of tetrahydroquinolines.
References
- 1. This compound | C10H13N | CID 120028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quinoline, 5,6,7,8-tetrahydro-3-methyl- [webbook.nist.gov]
- 3. Quinoline, 5,6,7,8-tetrahydro-3-methyl- [webbook.nist.gov]
- 4. 5,6,7,8-tetrahydro-3-methylquinoline | 28712-62-1 [m.chemicalbook.com]
- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. 5,6,7,8-Tetrahydro-2-methylquinoline 2617-98-3 | TCI AMERICA [tcichemicals.com]
- 7. chemimpex.com [chemimpex.com]
- 8. 5,6,7,8-Tetrahydroquinoline, 98% | Fisher Scientific [fishersci.ca]
- 9. 5,6,7,8-Tetrahydroquinoline, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. echemi.com [echemi.com]
- 11. 5,6,7,8-Tetrahydroisoquinoline 95 36556-06-6 [sigmaaldrich.com]
- 12. nbinno.com [nbinno.com]
- 13. para-methyl tetrahydroquinoline, 91-61-2 [thegoodscentscompany.com]
An In-depth Technical Guide to 3-Methyl-5,6,7,8-tetrahydroquinoline (CAS: 28712-62-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Methyl-5,6,7,8-tetrahydroquinoline, a heterocyclic compound with significant potential in medicinal chemistry and drug development. This document consolidates key data, experimental protocols, and relevant biological context to support ongoing research and development efforts.
Chemical Identity and Physical Properties
This compound is a bicyclic organic compound featuring a quinoline framework with a saturated carbocyclic ring. The presence of a methyl group at the 3-position imparts specific chemical properties and potential for diverse biological activities.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₃N | [1][2] |
| Molecular Weight | 147.22 g/mol | [1][2] |
| IUPAC Name | This compound | [2] |
| CAS Number | 28712-62-1 | [2] |
| Synonyms | 5,6,7,8-Tetrahydro-3-methylquinoline | [2] |
| Boiling Point | 113.7 °C at 10 Torr (0.0133 bar) | [3] |
| Computed XLogP3 | 2.4 | |
| Appearance | Not explicitly stated, but related compounds are colorless to yellow liquids. | |
| Solubility | Not explicitly stated, likely soluble in organic solvents. |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. The following tables summarize the key spectral data available.
NMR Spectroscopy
| ¹H NMR | ¹³C NMR |
| No peak list data available in the search results. Spectra are available for viewing on SpectraBase.[1] | No peak list data available in the search results. Spectra are available for viewing on SpectraBase.[1] |
Infrared (IR) Spectroscopy
| IR Peak (cm⁻¹) | Interpretation |
| Data not available as a peak list in the search results. Spectra are available for viewing on SpectraBase.[1] |
Mass Spectrometry
The mass spectrum of this compound is characterized by a molecular ion peak and specific fragmentation patterns.
| m/z | Interpretation |
| 147 | [M]⁺ (Molecular Ion) |
| 146 | [M-H]⁺ |
| 132 | [M-CH₃]⁺ |
| 118 | Further fragmentation |
| 105 | Further fragmentation |
Note: The fragmentation pattern of 5,6,7,8-tetrahydroquinolines is noted to be distinct from their 1,2,3,4-isomers, often showing a significant peak at M-28.[4] For 3-methyl-1,2,3,4-tetrahydroquinoline, a peak at M-29 is observed.[4]
Experimental Protocols
Proposed Synthesis via Catalytic Hydrogenation
While a specific detailed protocol for the synthesis of this compound was not found, a common and effective method for the synthesis of the parent compound, 5,6,7,8-tetrahydroquinoline, is the catalytic hydrogenation of quinoline. This protocol can be adapted for the synthesis of the 3-methyl derivative from 3-methylquinoline.
Reaction: 3-Methylquinoline → this compound
Reagents and Equipment:
-
3-Methylquinoline
-
Palladium-based catalyst (e.g., 5% Pd/C)
-
High-pressure autoclave/hydrogenation apparatus
-
Solvent (optional, the reaction can be run neat)
-
Hydrogen gas source
-
Filtration apparatus
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure (Adapted from a similar synthesis[5]):
-
Catalyst Preparation (if required): A specialized palladium catalyst can be prepared by treating a standard 5 wt% Pd/C catalyst with an aqueous solution of a metal hydrochloride (e.g., CuCl₂, ZnCl₂, FeCl₂, or FeCl₃) followed by the addition of a bicarbonate solution. The resulting catalyst is then filtered, washed, and dried.
-
Hydrogenation:
-
Charge the high-pressure autoclave with 3-methylquinoline and the palladium-based catalyst. The mass ratio of substrate to catalyst is typically around 1:0.02 to 1:0.05.[5]
-
Seal the reactor and purge it with hydrogen gas multiple times.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 8-12 atm).[5]
-
Heat the reaction mixture to the target temperature (e.g., 60-70 °C) with stirring.[5]
-
Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is complete when the hydrogen pressure stabilizes.
-
-
Isomerization (if necessary): In some procedures for the synthesis of 5,6,7,8-tetrahydroquinoline, an initial hydrogenation may yield the 1,2,3,4-tetrahydro isomer. A subsequent isomerization step at a higher temperature (e.g., 160-170 °C) is then performed.[5]
-
Work-up and Purification:
-
Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst. The catalyst can often be recovered and reused.
-
The filtrate, containing the crude product, is then purified by vacuum distillation. The fraction corresponding to this compound is collected.
-
Safety Precautions:
-
This reaction involves flammable hydrogen gas under high pressure and should only be performed by trained personnel in a well-ventilated area using appropriate safety equipment.
-
Palladium on carbon can be pyrophoric, especially after the reaction. Handle the catalyst with care, and do not allow it to dry in the air. Quench the catalyst with water immediately after filtration.
-
Refer to the Safety Data Sheet (SDS) for all chemicals used for detailed handling and disposal information.
References
- 1. spectrabase.com [spectrabase.com]
- 2. Quinoline, 5,6,7,8-tetrahydro-3-methyl- [webbook.nist.gov]
- 3. Quinoline, 5,6,7,8-tetrahydro-3-methyl- [webbook.nist.gov]
- 4. repository.uncw.edu [repository.uncw.edu]
- 5. CN101544601B - Method for synthesizing 5,6,7,8-tetrahydroquinoline - Google Patents [patents.google.com]
An In-depth Technical Guide to the Molecular Structure of 3-Methyl-5,6,7,8-tetrahydroquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-5,6,7,8-tetrahydroquinoline is a heterocyclic aromatic organic compound belonging to the tetrahydroquinoline class. Possessing a molecular formula of C₁₀H₁₃N, this molecule is of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development.[1][2] Tetrahydroquinoline derivatives are known to exhibit a range of biological activities, including anti-inflammatory and analgesic properties.[3] This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological significance of this compound.
Molecular Structure and Properties
The fundamental characteristics of this compound are summarized in the table below. The molecule consists of a dihydropyridine ring fused to a cyclohexene ring, with a methyl group substituted at the third position of the quinoline ring system.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃N | [1] |
| IUPAC Name | This compound | [2] |
| CAS Number | 28712-62-1 | [1] |
| Molecular Weight | 147.2169 g/mol | [2] |
| Boiling Point | 386.7 K at 0.01 bar | [2] |
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques. A summary of the available data is presented below.
| Spectroscopic Data | Key Features |
| ¹H NMR | Data available in spectral databases. |
| ¹³C NMR | Data available in spectral databases. |
| Infrared (IR) | Data available in spectral databases. |
| Mass Spectrometry (MS) | Data available in spectral databases. |
Note: Detailed spectral data can be accessed through public databases such as SpectraBase.[1]
Structural Geometry
Synthesis of this compound
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented, a general and widely applicable method involves the hydrogenation of the corresponding substituted quinoline.[6] The following represents a generalized experimental protocol based on established synthesis routes for tetrahydroquinolines.
General Experimental Protocol: Hydrogenation of 3-Methylquinoline
Materials:
-
3-Methylquinoline
-
Palladium on carbon (Pd/C) catalyst (5-10 mol%)
-
Ethanol or a similar suitable solvent
-
Hydrogen gas (H₂)
-
Round-bottom flask
-
Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)
-
Magnetic stirrer
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 3-methylquinoline in a suitable solvent such as ethanol.
-
Carefully add the Pd/C catalyst to the solution.
-
Secure the flask to the hydrogenation apparatus.
-
Purge the system with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the system with hydrogen gas to the desired pressure (typically 1-5 atm) or use a hydrogen-filled balloon.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete (disappearance of the starting material), carefully vent the hydrogen gas and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Wash the filter cake with the solvent used in the reaction.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography on silica gel.
Caption: A generalized workflow for the synthesis of this compound.
Potential Biological Activity and Signaling Pathways
Derivatives of tetrahydroquinoline have garnered attention for their potential therapeutic applications. While specific signaling pathways for this compound are not yet fully elucidated, research on analogous compounds suggests several potential areas of biological activity.
Anti-inflammatory and Analgesic Potential
Some tetrahydroquinoline derivatives have been investigated for their anti-inflammatory and analgesic properties.[3] The mechanism of action could involve the modulation of inflammatory pathways. For instance, some related compounds have been studied as inhibitors of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the inflammatory response.[7]
C5a Receptor Antagonism
A novel series of substituted 2-aryl-5-amino-5,6,7,8-tetrahydroquinolines have been identified as potent antagonists of the C5a receptor.[8][9] The complement component 5a (C5a) is a potent pro-inflammatory mediator, and its receptor (C5aR) is a G protein-coupled receptor (GPCR) implicated in a variety of inflammatory diseases. Antagonism of this receptor could represent a therapeutic strategy for such conditions.
Caption: A hypothetical signaling pathway for this compound.
Conclusion
This compound is a molecule with a well-defined chemical structure and intriguing, though not yet fully explored, biological potential. The synthetic routes to this compound are generally established through the hydrogenation of its quinoline precursor. Further research is warranted to fully characterize its pharmacological profile and to elucidate the specific signaling pathways through which it and its derivatives may exert their biological effects. This will be crucial for any future development of this compound for therapeutic applications.
References
- 1. prepchem.com [prepchem.com]
- 2. Crystal structure of 3-hydroxymethyl-1,2,3,4-tetrahydroisoquinolin-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Tetrahydroquinoline - Wikipedia [en.wikipedia.org]
- 7. Synthesis, docking studies and anti-inflammatory activity of some 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitriles and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists [ouci.dntb.gov.ua]
The Diverse Biological Activities of Tetrahydroquinoline Compounds: A Technical Guide for Researchers
An in-depth exploration of the multifaceted pharmacological potential of tetrahydroquinoline scaffolds, providing researchers, scientists, and drug development professionals with a comprehensive overview of their biological activities, underlying mechanisms, and key experimental methodologies.
The tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of biological activities. This technical guide delves into the significant pharmacological properties of tetrahydroquinoline derivatives, with a focus on their anticancer, antimicrobial, neuroprotective, anti-inflammatory, and antiviral effects. Quantitative data from various studies are summarized in structured tables for comparative analysis, and detailed protocols for key biological assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear understanding of the molecular mechanisms and experimental designs.
Anticancer Activity
Tetrahydroquinoline derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
A notable mechanism of action for some anticancer tetrahydroquinolines is the modulation of the PI3K/AKT/mTOR signaling pathway.[1] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Certain tetrahydroquinoline compounds have been shown to inhibit this pathway, leading to the suppression of tumor growth.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of various tetrahydroquinoline derivatives against different human cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 18c | HCT-116 (Colon) | 18.93 ± 1.26 | |
| A-549 (Lung) | 23.83 ± 4.02 | ||
| 19b | HCT-116 (Colon) | 13.49 ± 0.20 | |
| A-549 (Lung) | 15.69 ± 2.56 | ||
| 19c | HCT-116 (Colon) | 12.96 ± 2.68 | |
| A-549 (Lung) | 28.44 ± 0.56 | ||
| 20a | HCT-116 (Colon) | 13.11 ± 1.55 | |
| A-549 (Lung) | 21.79 ± 0.22 | ||
| 20d | HCT-116 (Colon) | 12.04 ± 0.57 | |
| A-549 (Lung) | 12.55 ± 0.54 | ||
| Quinoline 13 | HeLa (Cervical) | 8.3 | [2] |
| Tetrahydroquinoline 18 | HeLa (Cervical) | 13.15 | [2] |
| Quinoline 12 | PC3 (Prostate) | 31.37 | [2] |
| Quinoline 11 | PC3 (Prostate) | 34.34 | [2] |
| GM-3-121 | MCF-7 (Breast) | 0.43 µg/mL | [3] |
| MDA-MB-231 (Breast) | 0.37 µg/mL | [3] | |
| Ishikawa (Endometrial) | 0.01 µg/mL | [3] | |
| GM-3-18 | Colon Cancer Cell Lines | 0.9 - 10.7 | [3] |
| Compound 3c | H460 (Lung) | 4.9 ± 0.7 | [4] |
| A-431 (Skin) | 2.0 ± 0.9 | [4] | |
| HT-29 (Colon) | 4.4 ± 1.3 | [4] | |
| DU145 (Prostate) | 12.0 ± 1.6 | [4] | |
| MCF7 (Breast) | 14.6 ± 3.9 | [4] | |
| 4ag | SNB19 (Glioblastoma) | 38.3 | [5] |
| LN229 (Glioblastoma) | 40.6 | [5] |
Antimicrobial Activity
The tetrahydroquinoline scaffold is also a source of potent antimicrobial agents with activity against a variety of pathogenic bacteria and fungi. These compounds can disrupt essential microbial processes, leading to the inhibition of growth or cell death.
Quantitative Antimicrobial Activity Data
The following table presents the in vitro antimicrobial activity of selected tetrahydroquinoline derivatives, with data shown as Minimum Inhibitory Concentration (MIC) values (the lowest concentration that prevents visible growth of a microorganism).
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compounds 3b, 3c | Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli | 0.39 - 1.56 | [6] |
| Compounds 4a, 4b | Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli, Colletotrichum gloeosporioides, Valsa mali, Alternaria alternata, Alternaria brassicae | 0.39 - 12.5 | [6] |
| Hybrid 7b | Staphylococcus aureus | 2 | [7] |
| Mycobacterium tuberculosis H37Rv | 10 | [7] | |
| Hybrid 7a | Mycobacterium tuberculosis H37Rv | 20 | [7] |
| Hybrids 7c, 7d | Cryptococcus neoformans | 15.6 | [7] |
Neuroprotective Activity
Certain tetrahydroquinoline derivatives have demonstrated significant neuroprotective effects in various in vitro and in vivo models of neurodegenerative diseases. Their mechanisms of action often involve antioxidant properties and modulation of neuronal signaling pathways.
Quantitative Neuroprotective Activity Data
The table below provides a summary of the neuroprotective effects of specific tetrahydroquinoline compounds, with data presented as EC50 values (the concentration that provides 50% of the maximum protective effect).
| Compound | Assay/Model | EC50 | Reference |
| QN23 | Oxygen-Radical treatment in SH-SY5Y cells | ~1 µM | [8] |
| HBN6 | Oxygen-Radical treatment in SH-SY5Y cells | ~10 µM | [8] |
Anti-inflammatory Activity
Tetrahydroquinoline derivatives have also been investigated for their anti-inflammatory properties. These compounds can modulate inflammatory pathways, such as by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO).
Quantitative Anti-inflammatory Activity Data
The following table summarizes the in vitro anti-inflammatory activity of tetrahydroquinoline derivatives, with data presented as IC50 values for the inhibition of a specific inflammatory marker.
| Compound ID | Assay | IC50 (µg/mL) | Reference |
| Ibuprofen-THQ Hybrid (H1) | Inhibition of Albumin Denaturation | 77.38 | [9] |
| Ibuprofen-THQ Hybrid (H2) | Inhibition of Albumin Denaturation | 92.08 | [9] |
| Ibuprofen-THQ Hybrid (H3) | Inhibition of Albumin Denaturation | 85.12 | [9] |
| Compound 5 | ROS Inhibition | 1.42 ± 0.1 | [10] |
| BVE | Bovine Serum Albumin Denaturation | 35.84 | [11] |
| BVE | Egg Albumin Denaturation | 40.32 | [11] |
| BVE | Nitric Oxide Scavenging | 64.81 | [11] |
Antiviral Activity
Recent studies have highlighted the potential of tetrahydroquinoline derivatives as antiviral agents, including activity against SARS-CoV-2. These compounds can interfere with viral replication processes.
Quantitative Antiviral Activity Data
The table below presents the in vitro antiviral activity of selected tetrahydroquinoline-based compounds against SARS-CoV-2.
| Compound ID | Virus/Cell Line | EC50 (µM) | Reference |
| trans-1 | SARS-CoV-2 / Vero E6 | 3.15 | [12][13] |
| trans-2 | SARS-CoV-2 / Vero E6 | 12.02 | [12] |
| trans-1 | SARS-CoV-2 / Calu-3 | 2.78 | [12][13] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of tetrahydroquinoline compounds.
Synthesis of Tetrahydroquinoline Derivatives
The synthesis of tetrahydroquinoline scaffolds can be achieved through various methods, including the hydrogenation of quinolines and domino reactions.[5][14][15][16][17] A general approach involves the reduction of the corresponding quinoline precursor.
General Procedure for Hydrogenation of Quinolines:
-
Dissolve the quinoline derivative in a suitable solvent (e.g., ethanol, acetic acid).
-
Add a catalyst, such as palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at a specified pressure and temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield the desired tetrahydroquinoline derivative.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[3][9][13]
Protocol for Adherent Cells:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Remove the culture medium and add fresh medium containing various concentrations of the test tetrahydroquinoline compound. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals by viable cells.
-
Remove the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[18][19][20][21][22]
Protocol:
-
Prepare a stock solution of the test tetrahydroquinoline compound in a suitable solvent.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).
-
Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
After incubation, visually inspect the plates for microbial growth. The MIC is the lowest concentration of the compound at which no visible growth is observed.
In Vitro Neuroprotective Activity Assay (Glutamate-Induced Excitotoxicity Model)
This assay evaluates the ability of a compound to protect neurons from damage induced by excitotoxins like glutamate.[6][23][24][25][26]
Protocol:
-
Culture primary neurons or a neuronal cell line (e.g., SH-SY5Y) in a suitable culture medium.
-
Differentiate the cells if necessary (e.g., for SH-SY5Y cells).
-
Pre-treat the cells with various concentrations of the test tetrahydroquinoline compound for a specified duration.
-
Induce neurotoxicity by exposing the cells to a toxic concentration of glutamate (e.g., 5 mM) for a defined period (e.g., 24 hours).
-
Assess cell viability using a suitable method, such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.
-
Calculate the percentage of neuroprotection conferred by the test compound compared to the glutamate-treated control.
In Vitro Anti-inflammatory Assay (Nitric Oxide Scavenging Activity)
This assay measures the ability of a compound to scavenge nitric oxide radicals, a key mediator of inflammation.[11][27][28][29][30]
Protocol:
-
Prepare a solution of sodium nitroprusside in phosphate-buffered saline (PBS).
-
Mix the sodium nitroprusside solution with various concentrations of the test tetrahydroquinoline compound.
-
Incubate the mixture at room temperature under light for a specified period (e.g., 150 minutes).
-
After incubation, add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to the reaction mixture.
-
Allow the color to develop for a few minutes. The formation of a pink-colored chromophore indicates the presence of nitrite, a stable product of nitric oxide.
-
Measure the absorbance at 546 nm using a spectrophotometer.
-
Calculate the percentage of nitric oxide scavenging activity of the test compound.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in the activity of tetrahydroquinoline compounds can aid in understanding their mechanisms of action and the design of experiments.
PI3K/AKT/mTOR Signaling Pathway in Cancer
This pathway is a key regulator of cell survival and proliferation and is often targeted by anticancer tetrahydroquinoline derivatives.
Caption: PI3K/AKT/mTOR pathway and the inhibitory action of certain tetrahydroquinolines.
General Workflow for Biological Activity Screening
This diagram illustrates a typical workflow for the initial screening and evaluation of the biological activity of newly synthesized tetrahydroquinoline compounds.
Caption: A streamlined workflow for the discovery of biologically active tetrahydroquinolines.
References
- 1. researchgate.net [researchgate.net]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. broadpharm.com [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 6. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Frontiers | Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes [frontiersin.org]
- 11. plantarchives.org [plantarchives.org]
- 12. researchgate.net [researchgate.net]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. Tetrahydroquinoline - Wikipedia [en.wikipedia.org]
- 15. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 17. Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rr-asia.woah.org [rr-asia.woah.org]
- 19. A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria [app.jove.com]
- 20. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 21. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 22. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 23. Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments [experiments.springernature.com]
- 24. innoprot.com [innoprot.com]
- 25. spandidos-publications.com [spandidos-publications.com]
- 26. In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mjas.analis.com.my [mjas.analis.com.my]
- 28. dovepress.com [dovepress.com]
- 29. researchgate.net [researchgate.net]
- 30. Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
3-Methyl-5,6,7,8-tetrahydroquinoline literature review
An In-depth Technical Guide to 3-Methyl-5,6,7,8-tetrahydroquinoline
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a heterocyclic compound belonging to the tetrahydroquinoline class, a scaffold of significant interest in medicinal chemistry and materials science. Tetrahydroquinolines are prevalent in a wide array of natural products and pharmacologically active compounds, demonstrating a broad spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] This document provides a comprehensive technical review of this compound, covering its physicochemical properties, spectroscopic data, synthesis protocols, chemical reactivity, and the biological activities of its derivatives. It is intended to serve as a foundational resource for researchers utilizing this compound as a key building block in drug discovery and development.
Physicochemical and Spectroscopic Data
The fundamental properties of this compound are summarized below. This compound is a stable heterocyclic amine, and its structure has been well-characterized by various analytical techniques.
Physicochemical Properties
Quantitative data regarding the physical and chemical identifiers of the title compound have been compiled from reputable databases.[6][7][8]
| Property | Value | Source |
| IUPAC Name | This compound | [6] |
| CAS Number | 28712-62-1 | [6][7] |
| Molecular Formula | C₁₀H₁₃N | [6][7] |
| Molecular Weight | 147.22 g/mol | [6][7] |
| Boiling Point | 386.7 K (113.55 °C) at 0.01 bar | [7] |
| InChIKey | GMMKZUPOLVXWFF-UHFFFAOYSA-N | [6][7] |
Spectroscopic Data
Spectroscopic data is critical for the identification and characterization of this compound. While comprehensive peak lists for the title compound are available through commercial databases, detailed NMR data for the closely related derivative, (R)-2-methyl-5,6,7,8-tetrahydroquinolin-8-amine, is provided below as a reference for the core scaffold's spectral features.[6][9]
| Spectroscopy Type | Data for (R)-2-methyl-5,6,7,8-tetrahydroquinolin-8-amine [9] |
| ¹H NMR | (300 MHz, CDCl₃) δ = 1.69–1.81 (m, 2H), 1.93–2.01 (m, 1H), 2.10–2.18 (m, 1H), 2.53 (s, 3H), 2.50–2.78 (m, 3H), 3.67 (t, J = 5.2 Hz, 1H), 7.05 (dd, J = 7.7, 4.7 Hz, 1H), 7.39 (d, J = 7.6 Hz, 1H), 8.40 (d, J = 4.6 Hz, 1H) ppm. |
| ¹³C NMR | (75 MHz, CDCl₃) δ = 19.55, 27.82, 28.85, 34.26, 59.56, 121.86, 132.46, 136.89, 146.86, 157.23 ppm. |
| FTIR | 3333.9, 3049.6, 2926.7, 2855.2, 2784.1, 1648.1, 1575.3, 1444.5, 1428.1, 1238.7, 1104.1, 782.2 cm⁻¹. |
Synthesis and Chemical Reactivity
The synthesis of the tetrahydroquinoline core is a well-established area of organic chemistry, with several named reactions capable of producing this scaffold. The reactivity of the core, particularly at the C8 position, allows for extensive derivatization.
Synthesis Workflow
The Combes quinoline synthesis is a classic and effective method for preparing substituted quinolines. The following workflow illustrates a representative pathway for the synthesis of this compound from 3-aminocyclohex-2-en-1-one and pentane-2,4-dione under acidic conditions.
Experimental Protocol: Representative Combes Synthesis
This protocol describes a plausible method for the synthesis of the title compound.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-aminocyclohex-2-en-1-one (1 equiv.) and pentane-2,4-dione (1.1 equiv.) in ethanol.
-
Acid Catalysis: Slowly add concentrated sulfuric acid (0.5 equiv.) to the solution while cooling in an ice bath.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-methyl-5,6,7,8-tetrahydroquinolin-8(1H)-one.
-
Purification & Reduction: Purify the ketone intermediate via column chromatography. Subsequently, subject the purified ketone to Wolff-Kishner reduction conditions (hydrazine hydrate, potassium hydroxide in a high-boiling solvent like diethylene glycol) to remove the carbonyl group and yield the final product, this compound.
Chemical Reactivity
The 5,6,7,8-tetrahydroquinoline scaffold can be readily functionalized. A common strategy involves the deprotonation at the C8 position using a strong base like n-butyl lithium, followed by quenching with an electrophile. This allows for the introduction of a wide range of substituents, enabling the creation of diverse chemical libraries for drug discovery.[10]
Biological Activities of Derivatives
While data on the biological activity of the parent this compound is limited, numerous studies have demonstrated potent biological effects of its derivatives, establishing the core scaffold as a valuable pharmacophore.
Antiproliferative Activity
A study by Gelain and colleagues investigated a library of chiral 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine derivatives for their antiproliferative activity against a panel of human cancer cell lines.[11] Several compounds exhibited significant cytotoxic effects.
| Compound ID | Cell Line | IC₅₀ (µM)[11] |
| (R)-5a | HT-29 (Colon) | 8.9 ± 0.5 |
| A2780 (Ovarian) | 6.8 ± 0.8 | |
| MSTO-211H (Mesothelioma) | 10.1 ± 1.2 | |
| (S)-5a | HT-29 (Colon) | 14.2 ± 1.1 |
| A2780 (Ovarian) | 12.1 ± 0.9 | |
| MSTO-211H (Mesothelioma) | 16.5 ± 1.5 | |
| (R)-3a | HT-29 (Colon) | 15.6 ± 1.3 |
| A2780 (Ovarian) | 13.4 ± 1.1 | |
| MSTO-211H (Mesothelioma) | 18.2 ± 1.9 |
Note: The table presents data for derivatives of the core scaffold.
Proposed Mechanism of Action
The most active compound, (R)-5a, was further investigated to elucidate its mechanism of action in A2780 ovarian cancer cells. The findings suggest that the compound induces cell death through a pathway involving oxidative stress and mitochondrial dysfunction.[11]
Experimental Protocol: MTT Assay for Cytotoxicity
The following is a standard protocol for assessing the antiproliferative activity of compounds, as would be used for screening tetrahydroquinoline derivatives.[11]
-
Cell Seeding: Plate human cancer cells (e.g., A2780) in 96-well plates at a density of 5,000 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., 0.1 to 100 µM) in fresh medium for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Conclusion
This compound is a valuable and versatile chemical scaffold. While its intrinsic biological activity is not extensively documented, its utility as a synthetic building block is clear. The established synthetic routes and the demonstrated reactivity at the C8 position provide a robust platform for generating diverse molecular libraries. The potent antiproliferative activities of its derivatives highlight the potential of the tetrahydroquinoline core in the development of novel therapeutic agents, particularly in oncology. Future research should focus on expanding the structure-activity relationship (SAR) studies of its derivatives and exploring other potential therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 6. This compound | C10H13N | CID 120028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Quinoline, 5,6,7,8-tetrahydro-3-methyl- [webbook.nist.gov]
- 8. This compound | C10H13N | CID 120028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. prepchem.com [prepchem.com]
- 11. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
The Tetrahydroquinoline Core: A Technical Guide to its Discovery, History, and Significance in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,3,4-tetrahydroquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds.[1][2] This bicyclic heterocyclic system, consisting of a benzene ring fused to a partially saturated pyridine ring, provides a rigid three-dimensional framework that is amenable to diverse functionalization, making it an ideal starting point for the design of novel therapeutics. This technical guide provides an in-depth exploration of the discovery and history of tetrahydroquinolines, from their early synthetic origins to their current status as a key pharmacophore in modern drug discovery. The guide details key synthetic methodologies with experimental protocols, presents quantitative data on their biological activities, and visualizes important pathways and workflows.
Discovery and Early History
The history of tetrahydroquinolines is intrinsically linked to the discovery of its aromatic precursor, quinoline. Quinoline was first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge.[3][4] The development of synthetic routes to quinolines, most notably the Skraup synthesis (1880) and the Doebner-von Miller reaction (1881), provided broader access to this chemical class.[5]
The true significance of the tetrahydroquinoline core began to emerge in the 20th century with the discovery of its presence in natural products and the identification of its diverse pharmacological activities. This realization spurred the development of more sophisticated and stereoselective synthetic methods, solidifying its importance in medicinal chemistry.[1]
Evolution of Synthetic Methodologies
The synthesis of the tetrahydroquinoline nucleus has evolved significantly over the past century, with methods ranging from the simple reduction of quinolines to complex multi-component reactions that allow for the rapid construction of highly functionalized derivatives.
Reduction of Quinolines
The catalytic hydrogenation of quinolines remains a widely used and efficient method for the synthesis of 1,2,3,4-tetrahydroquinolines. A variety of catalysts and hydrogen sources can be employed, offering a versatile approach to this scaffold.
-
Heterogeneous Catalysis: Catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel are commonly used with hydrogen gas.[7]
-
Homogeneous Catalysis: Transition metal complexes, for example, those of iridium and rhodium, have been developed for asymmetric hydrogenation, providing enantiomerically enriched tetrahydroquinolines.[6]
-
Transfer Hydrogenation: In lieu of hydrogen gas, other hydrogen donors like formic acid, isopropanol, or Hantzsch esters can be used in the presence of a suitable catalyst.[8]
The Doebner-von Miller Reaction
While technically a synthesis of quinolines, the Doebner-von-Miller reaction, first reported in 1881, is a historically significant method that provides access to quinoline precursors which can then be reduced to tetrahydroquinolines. The reaction involves the condensation of an aniline with an α,β-unsaturated aldehyde or ketone in the presence of a strong acid.
The Povarov Reaction
First described by L. S. Povarov in 1963, the Povarov reaction is a powerful and versatile method for the direct synthesis of substituted tetrahydroquinolines.[9] It is a formal aza-Diels-Alder reaction, typically involving an aniline, an aldehyde, and an activated alkene. The reaction can be performed as a one-pot, three-component reaction, making it highly convergent and atom-economical. The mechanism generally proceeds through the in-situ formation of an imine from the aniline and aldehyde, which then undergoes a [4+2] cycloaddition with the alkene.
Numerous variations of the Povarov reaction have been developed, employing a wide range of catalysts, including Lewis acids and Brønsted acids, to improve yields and stereoselectivity.
Experimental Protocols
The following are representative experimental protocols for the synthesis of 1,2,3,4-tetrahydroquinoline derivatives.
Protocol 1: Synthesis of 1,2,3,4-Tetrahydroquinoline by Hydrogenation of Quinoline
This protocol is a general procedure for the catalytic hydrogenation of quinoline.
Materials:
-
Quinoline
-
10% Palladium on Carbon (Pd/C)
-
Ethanol
-
Hydrogen gas
-
Parr hydrogenation apparatus or similar
Procedure:
-
In a pressure vessel of a Parr hydrogenation apparatus, a solution of quinoline (1.0 eq) in ethanol is prepared.
-
10% Pd/C (5-10 mol%) is carefully added to the solution.
-
The vessel is sealed and flushed several times with nitrogen gas, followed by flushing with hydrogen gas.
-
The reaction mixture is then pressurized with hydrogen gas (typically 50-100 psi) and stirred at room temperature.
-
The reaction is monitored by TLC or GC-MS until the starting material is consumed.
-
Upon completion, the reaction vessel is carefully depressurized, and the atmosphere is replaced with nitrogen.
-
The reaction mixture is filtered through a pad of Celite to remove the catalyst, and the filter cake is washed with ethanol.
-
The filtrate is concentrated under reduced pressure to yield the crude 1,2,3,4-tetrahydroquinoline, which can be further purified by distillation or chromatography if necessary.
Protocol 2: Three-Component Povarov Reaction for the Synthesis of a Substituted Tetrahydroquinoline
This protocol is a general procedure for a Lewis acid-catalyzed three-component Povarov reaction.
Materials:
-
Aniline (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
N-Vinyl-2-pyrrolidinone (1.2 eq)
-
Scandium(III) triflate (Sc(OTf)3) (10 mol%)
-
Acetonitrile
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of aniline (1.0 eq) and benzaldehyde (1.0 eq) in acetonitrile, Sc(OTf)3 (10 mol%) is added.
-
The mixture is stirred at room temperature for 30 minutes to facilitate the formation of the imine intermediate.
-
N-Vinyl-2-pyrrolidinone (1.2 eq) is then added to the reaction mixture.
-
The reaction is stirred at room temperature and monitored by TLC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired substituted tetrahydroquinoline.
Data Presentation
Table 1: Comparison of Key Synthetic Methodologies for Tetrahydroquinolines
| Synthetic Method | Description | Typical Conditions | Advantages | Disadvantages | Approximate Yields |
| Reduction of Quinolines | Catalytic hydrogenation of the corresponding quinoline. | H2 gas, Pd/C or Pt/C catalyst, various solvents. | High yields, clean reactions, readily available starting materials. | Requires pre-existing quinoline, may not be suitable for sensitive functional groups. | 80-99% |
| Doebner-von Miller Reaction | Condensation of an aniline with an α,β-unsaturated carbonyl compound to form a quinoline, followed by reduction. | Strong acid catalyst (e.g., H2SO4, HCl). | Access to a wide range of substituted quinolines. | Harsh reaction conditions, often low yields for the quinoline synthesis step. | Variable (40-70% for quinoline synthesis) |
| Povarov Reaction | [4+2] cycloaddition of an imine with an activated alkene. | Lewis or Brønsted acid catalyst, various solvents. | High atom economy, convergent, allows for rapid construction of complex molecules. | Can have issues with regioselectivity and stereoselectivity. | 60-95% |
Table 2: Examples of Bioactive Tetrahydroquinoline Derivatives
| Compound | Biological Activity | Quantitative Data (Example) | Reference |
| Oxamniquine | Antischistosomal | - | [6] |
| Nicainoprol | Antiarrhythmic | - | [6] |
| Virantmycin | Antiviral, Antifungal | - | [6] |
| Martinellic Acid | Bradykinin B1 and B2 receptor antagonist | - | [7] |
| Helquinoline | Antibiotic | - | [7] |
Mandatory Visualization
Caption: A timeline of key milestones in the discovery and synthesis of tetrahydroquinolines.
Caption: Generalized mechanism of the three-component Povarov reaction.
Caption: A representative signaling pathway modulated by a tetrahydroquinoline-based 5-HT1A agonist.
Conclusion
The tetrahydroquinoline core has a rich history that has transitioned from a simple derivative of a coal tar isolate to a highly sought-after scaffold in modern medicinal chemistry. Its synthetic accessibility, coupled with its favorable physicochemical properties and diverse biological activities, ensures that it will remain a focus of drug discovery efforts for the foreseeable future. The continued development of novel synthetic methodologies, particularly in the realm of asymmetric synthesis, will undoubtedly unlock new and more potent therapeutic agents based on this remarkable heterocyclic system. This guide has provided a comprehensive overview of the key historical milestones, synthetic strategies, and biological importance of tetrahydroquinolines, offering a valuable resource for researchers in the field.
References
- 1. Heterocyclic compound - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. iipseries.org [iipseries.org]
- 4. noveltyjournals.com [noveltyjournals.com]
- 5. View of Heterocyclic Compounds: A Study of its Biological Activity [anjs.edu.iq]
- 6. Tetrahydroquinoline - Wikipedia [en.wikipedia.org]
- 7. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology Using a Manganese PN3 Pincer Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tetrahydroquinoline synthesis [organic-chemistry.org]
An In-depth Technical Guide to the Spectroscopic Data of 3-Methyl-5,6,7,8-tetrahydroquinoline
Introduction
3-Methyl-5,6,7,8-tetrahydroquinoline is a heterocyclic organic compound with the chemical formula C₁₀H₁₃N.[1][2] As a derivative of tetrahydroquinoline, its structural elucidation and characterization are crucial for its application in various fields, including medicinal chemistry and materials science. This guide provides a comprehensive overview of the available spectroscopic data for this compound, details the experimental protocols for acquiring such data, and presents a generalized workflow for its chemical analysis. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's spectroscopic properties.
Data Presentation
Comprehensive spectroscopic data for this compound is available across several databases. While direct numerical data is proprietary to these databases, the following tables summarize the types of available spectra and their sources.
Table 1: Summary of Available Spectroscopic Data
| Spectroscopic Technique | Data Type | Source |
| Nuclear Magnetic Resonance (NMR) | ¹H NMR, ¹³C NMR | SpectraBase[3] |
| Infrared Spectroscopy (IR) | Fourier Transform Infrared (FTIR) | SpectraBase[3] |
| Mass Spectrometry (MS) | Gas Chromatography-Mass Spectrometry (GC-MS) | SpectraBase, NIST[1][3] |
| Raman Spectroscopy | Raman Spectrum | SpectraBase[3] |
Table 2: Key Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃N | [1][2] |
| Molecular Weight | 147.22 g/mol | [1][2] |
| CAS Number | 28712-62-1 | [1][2] |
| Boiling Point | 386.7 K at 0.01 bar | [1] |
Experimental Protocols
The following sections detail standardized methodologies for the key spectroscopic techniques used to characterize this compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for determining the detailed molecular structure of a compound in solution.
-
Sample Preparation :
-
Accurately weigh 5-25 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR.[4][5]
-
Select a suitable deuterated solvent that completely dissolves the sample, such as Chloroform-d (CDCl₃) for nonpolar organic compounds.[4][6]
-
Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial.[4][5] Gentle vortexing or sonication can aid dissolution.
-
Using a Pasteur pipette, carefully transfer the solution into a high-quality 5 mm NMR tube, ensuring the liquid height is between 4.0 and 5.0 cm.[4]
-
If necessary, add an internal standard like tetramethylsilane (TMS) for referencing the chemical shifts to 0 ppm.[6]
-
Cap the NMR tube securely and wipe the exterior with a lint-free tissue to remove any contaminants.[4]
-
-
Data Acquisition :
-
Insert the NMR tube into the spectrometer's probe.
-
The instrument's software is used to "lock" onto the deuterium signal of the solvent and "shim" the magnetic field to achieve homogeneity.
-
For ¹H NMR, acquire the spectrum using standard parameters. For ¹³C NMR, a higher number of scans is typically required due to the low natural abundance of the ¹³C isotope.[7][8]
-
Process the raw data (Free Induction Decay - FID) using a Fourier transform to obtain the frequency-domain NMR spectrum.
-
2. Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation.
-
Sample Preparation (Attenuated Total Reflectance - ATR) :
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent like isopropanol or ethanol and allowing it to dry.[9][10]
-
Record a background spectrum of the empty ATR setup. This is crucial to subtract atmospheric and instrumental interferences.[11]
-
Place a small amount of liquid or solid this compound directly onto the ATR crystal, ensuring complete coverage.[10]
-
Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.[11]
-
-
Data Acquisition :
-
Acquire the sample spectrum. The instrument directs an IR beam through the sample and measures the transmitted radiation.[11]
-
Typically, spectra are collected in the wavenumber range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[9]
-
Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise ratio.
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
-
3. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful hybrid technique that separates components of a mixture using gas chromatography and provides structural information through mass spectrometry.
-
Sample Preparation :
-
Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a volatile organic solvent such as dichloromethane, hexane, or ethyl acetate.[12]
-
Ensure the sample is free of non-volatile materials, salts, strong acids, or bases, as these can damage the GC column.[12]
-
Transfer the solution to a 1.5 mL glass autosampler vial.[12]
-
-
Data Acquisition :
-
Inject a small volume (typically 1 µL) of the sample solution into the heated GC inlet, where it is vaporized.[13]
-
The volatile sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., DB-5). The column temperature is gradually increased (ramped) to separate compounds based on their boiling points and interactions with the column's stationary phase.[14][15]
-
As components elute from the GC column, they enter the mass spectrometer's ion source.
-
In the ion source (typically using Electron Ionization - EI), molecules are bombarded with high-energy electrons (70 eV), causing them to ionize and fragment.[16]
-
The resulting ions (the molecular ion and various fragment ions) are separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion, generating a mass spectrum. The fragmentation pattern provides a molecular fingerprint that aids in structural identification.[17][18][19]
-
Mandatory Visualization
As no specific signaling pathways for this compound were identified, the following diagram illustrates a generalized workflow for the spectroscopic analysis of a novel or uncharacterized organic compound.
Caption: General workflow for the spectroscopic characterization of an organic compound.
References
- 1. Quinoline, 5,6,7,8-tetrahydro-3-methyl- [webbook.nist.gov]
- 2. Quinoline, 5,6,7,8-tetrahydro-3-methyl- [webbook.nist.gov]
- 3. This compound - SpectraBase [spectrabase.com]
- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. rsc.org [rsc.org]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. Fourier transform infrared spectroscopy [bio-protocol.org]
- 10. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 11. mse.washington.edu [mse.washington.edu]
- 12. uoguelph.ca [uoguelph.ca]
- 13. metbio.net [metbio.net]
- 14. GC-MS Sample Preparation | Thermo Fisher Scientific - GE [thermofisher.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. memphis.edu [memphis.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chemguide.co.uk [chemguide.co.uk]
- 19. chem.libretexts.org [chem.libretexts.org]
Potential Research Areas for 3-Methyl-5,6,7,8-tetrahydroquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methyl-5,6,7,8-tetrahydroquinoline, a heterocyclic organic compound, represents a promising scaffold for the development of novel therapeutics. This document provides an in-depth technical guide exploring potential research avenues for this molecule, drawing upon the biological activities of the broader tetrahydroquinoline class. We will delve into its potential applications in oncology, neuroprotection, and infectious diseases, supported by available quantitative data from structurally related compounds. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are provided to facilitate further investigation into this versatile chemical entity.
Introduction
The 5,6,7,8-tetrahydroquinoline nucleus is a prevalent structural motif in a variety of biologically active natural products and synthetic compounds. The partial saturation of the quinoline ring system imparts unique three-dimensional characteristics and favorable physicochemical properties, making it an attractive scaffold in medicinal chemistry. The addition of a methyl group at the 3-position of this framework, yielding this compound, offers a specific chemical entity with potential for diverse biological activities. While direct research on this specific molecule is emerging, the wealth of data on its derivatives suggests significant therapeutic potential. This guide will synthesize the existing knowledge on related compounds to highlight promising research directions for this compound in anticancer, neuroprotective, and antimicrobial applications.
Synthesis of this compound
The synthesis of the this compound scaffold can be achieved through various established synthetic routes. One common approach involves a multi-step synthesis starting from readily available precursors.
General Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis of substituted tetrahydroquinolines, which can be adapted for this compound.
Caption: General synthetic workflow for tetrahydroquinolines.
Detailed Experimental Protocol: A Representative Synthesis
Synthesis of a Tetrahydroquinoline Derivative (Illustrative Protocol):
-
Step 1: Condensation. To a solution of an appropriate aniline (1 eq) and a ketone or aldehyde (1 eq) in a suitable solvent (e.g., ethanol), add a catalytic amount of acid (e.g., HCl).
-
Step 2: Cyclization. Reflux the reaction mixture for a specified time (monitored by TLC) to form the corresponding quinoline intermediate.
-
Step 3: Reduction. After cooling, add a reducing agent (e.g., NaBH4) portion-wise to the reaction mixture. Alternatively, the isolated quinoline intermediate can be subjected to catalytic hydrogenation (e.g., H2 gas with Pd/C catalyst) in a suitable solvent like ethanol or ethyl acetate under pressure.
-
Step 4: Work-up and Purification. After the reaction is complete, quench the reaction, extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Potential Research Area 1: Anticancer Activity
Derivatives of tetrahydroquinoline have demonstrated significant cytotoxic activity against various cancer cell lines. The proposed mechanism often involves the modulation of key signaling pathways controlling cell proliferation, survival, and apoptosis.
Quantitative Data from Tetrahydroquinoline Derivatives
The following table summarizes the in vitro anticancer activity of various tetrahydroquinoline derivatives against different cancer cell lines, providing a rationale for investigating this compound in this context.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative A | A549 (Lung) | 0.033 | [1][2][3] |
| MCF-7 (Breast) | 0.087 | [1][2][3] | |
| MDA-MB-231 (Breast) | 1.003 | [1][2][3] | |
| Derivative B | HT-29 (Colon) | > 20 | [4] |
| A2780 (Ovarian) | Appreciable Inhibition | [4] | |
| Derivative C | C6 (Glioblastoma) | 111 ± 1.1 | [5] |
| MCF-7 (Breast) | 128 ± 1.3 | [5] |
Proposed Signaling Pathway: PI3K/Akt/mTOR Inhibition
A recurring mechanism implicated in the anticancer activity of tetrahydroquinoline derivatives is the inhibition of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.
Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (or its derivatives) and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value, the concentration of the compound that inhibits 50% of cell growth, using a dose-response curve.
Potential Research Area 2: Neuroprotective Effects
Tetrahydroquinoline derivatives have shown promise as neuroprotective agents, primarily through their antioxidant and anti-inflammatory properties. These compounds may offer therapeutic potential for neurodegenerative diseases like Parkinson's and Alzheimer's.
Proposed Signaling Pathway: Nrf2 Activation
The neuroprotective effects of some quinoline derivatives are mediated through the activation of the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.
References
- 1. mdpi.com [mdpi.com]
- 2. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Methyl-5,6,7,8-tetrahydroquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for a plausible synthetic route to 3-Methyl-5,6,7,8-tetrahydroquinoline. The synthesis is based on a one-pot cyclocondensation reaction of cyclohexanone and β-aminocrotononitrile to form a 2-amino-3-cyano-4-methyl-5,6,7,8-tetrahydroquinoline intermediate, followed by proposed steps for the removal of the amino and cyano functionalities. This methodology offers a straightforward approach for accessing the tetrahydroquinoline scaffold, which is a prevalent motif in numerous biologically active compounds. All quantitative data is summarized for clarity, and a visual representation of the workflow is provided.
Introduction
The 5,6,7,8-tetrahydroquinoline core is a significant structural component in a wide array of pharmaceutical agents and natural products, exhibiting diverse biological activities. The synthesis of substituted derivatives of this scaffold is of considerable interest in medicinal chemistry and drug discovery. The presented protocol adapts a known methodology for the synthesis of polysubstituted tetrahydroquinolines, providing a practical route to this compound.
Key Experiment: One-Pot Synthesis of 2-Amino-4-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile
This procedure is adapted from the synthesis of analogous 2-amino-3-cyano-tetrahydroquinolines.[1]
Materials:
-
Cyclohexanone
-
β-Aminocrotononitrile
-
Ammonium acetate
-
Ethanol
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate (for workup)
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (for drying)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a 250 mL round-bottom flask, add cyclohexanone (1.0 eq.), β-aminocrotononitrile (1.0 eq.), and ammonium acetate (2.0 eq.).
-
Add ethanol as the solvent (approximately 5 mL per gram of cyclohexanone).
-
The reaction mixture is stirred and heated to reflux (approximately 78 °C).
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).
-
After completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The residue is taken up in ethyl acetate and washed sequentially with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.
-
The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 2-amino-4-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile.
Proposed Subsequent Steps for the Synthesis of this compound
The removal of the 2-amino and 3-cyano groups from the synthesized intermediate can be achieved through established chemical transformations. A plausible two-step sequence is outlined below:
-
Deamination: The 2-amino group can be removed via a Sandmeyer-type reaction. This typically involves diazotization of the amine with a nitrite source (e.g., sodium nitrite) in the presence of a strong acid, followed by reduction of the diazonium salt with a reducing agent like hypophosphorous acid.
-
Decyanation: The 3-cyano group can be removed by reduction or hydrolysis followed by decarboxylation. A common method for decyanation is treatment with a strong reducing agent such as sodium borohydride in the presence of a transition metal catalyst or by heating with a strong acid or base to hydrolyze the nitrile to a carboxylic acid, which can then be decarboxylated.
Data Presentation
| Parameter | Value | Reference |
| Starting Material 1 | Cyclohexanone | Generic |
| Starting Material 2 | β-Aminocrotononitrile | Generic |
| Catalyst/Reagent | Ammonium Acetate | [1] |
| Solvent | Ethanol | [1] |
| Reaction Temperature | Reflux (~78 °C) | [1] |
| Typical Reaction Time | 4 - 6 hours | [1] |
| Yield | Moderate to Good (expected) | [2] |
Experimental Workflow
Caption: Synthetic workflow for this compound.
Signaling Pathway Diagram
Caption: Plausible reaction mechanism for the formation of the intermediate.
References
Application Notes and Protocols: Chiral Tetrahydroquinoline Derivatives in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the use of chiral derivatives of the 3-methyl-5,6,7,8-tetrahydroquinoline scaffold in asymmetric catalysis. The focus is on the application of 8-amino-5,6,7,8-tetrahydroquinoline derivatives, such as (R)-CAMPY and its 2-methyl analogue, (R)-Me-CAMPY, as highly effective chiral ligands in metal-catalyzed asymmetric transfer hydrogenation (ATH) reactions. These protocols provide a framework for the synthesis of chiral amines, which are critical intermediates in the development of pharmaceuticals and other bioactive molecules.
Introduction
Chiral 1,2,3,4-tetrahydroquinolines are significant structural motifs found in numerous natural products and pharmaceutical agents, exhibiting a wide range of biological activities.[1][2] The development of efficient and stereoselective methods for their synthesis is a key area of research. Asymmetric transfer hydrogenation (ATH) has emerged as a powerful and practical method for the reduction of prochiral imines and N-heterocycles, offering an alternative to methods requiring high-pressure hydrogen gas.[3][4]
This document focuses on the application of chiral diamine ligands based on the 5,6,7,8-tetrahydroquinoline framework. Specifically, ligands such as (R)-8-amino-5,6,7,8-tetrahydroquinoline (CAMPY) and (R)-2-methyl-5,6,7,8-tetrahydroquinolin-8-amine (Me-CAMPY) have been shown to be effective in forming active and selective catalysts with transition metals like rhodium and iridium for the ATH of cyclic imines.[5][6]
Data Presentation
The following tables summarize the performance of Rhodium(III) and Iridium(III) complexes with (R)-CAMPY (L1) and (R)-Me-CAMPY (L2) ligands in the asymmetric transfer hydrogenation of various 1-aryl substituted-3,4-dihydroisoquinolines.
Table 1: Asymmetric Transfer Hydrogenation of 1-Aryl-3,4-dihydroisoquinolines with Rh(III) and Ir(III) Catalysts [5]
| Substrate (DHIQ) | Catalyst | Conversion (%) | ee (%) |
| 1-phenyl-DHIQ | [IrCp(R)-CAMPY(Cl)]Cl | >99 | 15 |
| 1-phenyl-DHIQ | [IrCp(R)-Me-CAMPY(Cl)]Cl | >99 | 13 |
| 1-phenyl-DHIQ | [RhCp(R)-CAMPY(Cl)]Cl | >99 | 69 |
| 1-phenyl-DHIQ | [RhCp(R)-Me-CAMPY(Cl)]Cl | >99 | 60 |
| 1-(p-tolyl)-DHIQ | [RhCp(R)-CAMPY(Cl)]Cl | >99 | 57 |
| 1-(p-anisyl)-DHIQ | [RhCp(R)-CAMPY(Cl)]Cl | >99 | 52 |
| 1-(p-Cl-phenyl)-DHIQ | [RhCp*(R)-CAMPY(Cl)]Cl | >99 | 62 |
Reaction Conditions: Substrate (0.1 mmol), Catalyst (1 mol%), HCOOH/Et3N (5:2 azeotrope, 0.1 mL), H2O (1 mL), 40 °C, 24 h.
Table 2: Effect of Lewis Acid Additive on ATH with [RhCp(R)-CAMPY(Cl)]Cl*[5]
| Substrate (DHIQ) | Additive (10 mol%) | Conversion (%) | ee (%) |
| 1-phenyl-DHIQ | None | >99 | 69 |
| 1-phenyl-DHIQ | La(OTf)3 | >99 | 61 |
| 1-(p-tolyl)-DHIQ | None | >99 | 57 |
| 1-(p-tolyl)-DHIQ | La(OTf)3 | >99 | 55 |
| 1-(p-anisyl)-DHIQ | None | >99 | 52 |
| 1-(p-anisyl)-DHIQ | La(OTf)3 | >99 | 51 |
Reaction Conditions: Substrate (0.1 mmol), Catalyst (1 mol%), Additive (10 mol%), HCOOH/Et3N (5:2 azeotrope, 0.1 mL), H2O (1 mL), 40 °C, 24 h.
Experimental Protocols
Protocol 1: Synthesis of Chiral Ligand (R)-Me-CAMPY
This protocol describes the synthesis of (R)-2-methyl-5,6,7,8-tetrahydroquinolin-8-amine ((R)-Me-CAMPY) starting from racemic 2-methyl-5,6,7,8-tetrahydroquinolin-8-ol.[5][7]
Step 1: Enzymatic Kinetic Resolution of (±)-2-methyl-5,6,7,8-tetrahydroquinolin-8-ol
-
To a solution of (±)-2-methyl-5,6,7,8-tetrahydroquinolin-8-ol (1 eq.) in isopropyl ether (i-Pr₂O), add vinyl acetate (5 eq.), lipase from Candida antarctica (0.5 eq. by weight), and 4Å molecular sieves.
-
Stir the mixture at 60 °C for 30 hours.
-
Monitor the reaction progress by chiral HPLC to follow the conversion of one enantiomer to the corresponding acetate.
-
Upon completion, filter the mixture through a pad of celite to remove the lipase and molecular sieves.
-
Concentrate the filtrate under reduced pressure and separate the resulting (R)-acetate and (S)-alcohol by column chromatography on silica gel.
Step 2: Hydrolysis of the Acetate
-
Dissolve the (R)-8-acetoxy-2-methyl-5,6,7,8-tetrahydroquinoline (1 eq.) in methanol (MeOH).
-
Add potassium carbonate (K₂CO₃, 4 eq.) and stir the mixture at room temperature for 2 hours.
-
Remove MeOH under vacuum. Add water and extract with ethyl acetate.
-
Wash the organic phase with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield (R)-2-methyl-5,6,7,8-tetrahydroquinolin-8-ol.
Step 3: Conversion to Amine
-
Dissolve the (R)-alcohol (1 eq.) in dichloromethane (CH₂Cl₂).
-
Cool the solution to 0 °C and add 4-dimethylaminopyridine (DMAP, 6 eq.), methanesulfonyl chloride (MsCl, 4 eq.), and sodium azide (NaN₃, 50 eq.).
-
Stir the reaction at 0 °C and allow it to proceed to completion.
-
Purify the resulting azide by column chromatography.
-
Dissolve the purified (R)-8-azido-2-methyl-5,6,7,8-tetrahydroquinoline (1 eq.) in anhydrous ethanol (EtOH).
-
Add Palladium on carbon (Pd/C, 5 mol%) and stir the mixture under a hydrogen atmosphere (25 atm) for 3 hours at room temperature.
-
Filter the reaction mixture through celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under vacuum to obtain the final product, (R)-2-methyl-5,6,7,8-tetrahydroquinolin-8-amine ((R)-Me-CAMPY), as a pale yellow oil.
Protocol 2: Asymmetric Transfer Hydrogenation of 1-Phenyl-3,4-dihydroisoquinoline
This protocol provides a general procedure for the ATH of a representative substrate using a pre-formed [RhCp*(R)-CAMPY(Cl)]Cl catalyst.
Materials:
-
1-phenyl-3,4-dihydroisoquinoline
-
[RhCp*(R)-CAMPY(Cl)]Cl catalyst
-
Formic acid/triethylamine (HCOOH/Et₃N) 5:2 azeotropic mixture
-
Deionized water
-
Reaction vessel (e.g., screw-cap vial)
Procedure:
-
In a reaction vial, add 1-phenyl-3,4-dihydroisoquinoline (0.1 mmol, 1 eq.).
-
Add the [RhCp*(R)-CAMPY(Cl)]Cl catalyst (0.001 mmol, 1 mol%).
-
Add deionized water (1.0 mL).
-
Add the HCOOH/Et₃N azeotrope (0.1 mL).
-
Seal the vial and place it in a heating block pre-heated to 40 °C.
-
Stir the reaction mixture for 24 hours.
-
After 24 hours, cool the reaction to room temperature.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Determine the conversion by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.
Diagrams
Caption: Experimental workflow for ligand synthesis and catalysis.
Caption: Catalytic cycle for asymmetric transfer hydrogenation.
References
- 1. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Catalytic cycle for the asymmetric hydrogenation of prochiral ketones to chiral alcohols: direct hydride and proton transfer from chiral catalysts trans-Ru(H)(2)(diphosphine)(diamine) to ketones and direct addition of dihydrogen to the resulting hydridoamido complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 5,6,7,8-Tetrahydroquinolin-8-ol synthesis - chemicalbook [chemicalbook.com]
- 7. (R)-5,6,7,8-tetrahydroquinolin-8-ol | 451466-81-2 | Benchchem [benchchem.com]
Application Notes and Protocols: 3-Methyl-5,6,7,8-tetrahydroquinoline as a Ligand in Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 3-Methyl-5,6,7,8-tetrahydroquinoline (3-Me-THQ) as a versatile ligand in the synthesis of metal complexes. This document details the synthesis of the ligand and its metal complexes, with a focus on their applications in catalysis and potential biological activities. Experimental protocols and quantitative data are provided to facilitate the practical application of this chemistry in research and development.
Introduction
This compound is a heterocyclic compound featuring a partially saturated quinoline core. The presence of a nitrogen atom within the aromatic ring and a methyl group offers multiple coordination possibilities, making it an attractive ligand for the formation of stable and reactive metal complexes. These complexes have shown promise in various catalytic transformations, including asymmetric hydrogenation and C-H bond activation. Furthermore, the quinoline scaffold is a well-known pharmacophore, suggesting potential applications of 3-Me-THQ metal complexes in medicinal chemistry and drug development.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step procedure starting from m-toluidine. The general workflow for the synthesis is outlined below.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
m-Toluidine
-
Glycerol
-
Concentrated Sulfuric Acid
-
Aniline (as a solvent and moderator)
-
Ferrous sulfate (catalyst)
-
Nitrobenzene (oxidizing agent)
-
Palladium on carbon (10%)
-
Ethanol
-
Hydrogen gas
-
Sodium hydroxide
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
Skraup Synthesis of 3-Methylquinoline:
-
In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to a mixture of m-toluidine, glycerol, aniline, and ferrous sulfate.
-
Heat the mixture gently and add nitrobenzene portion-wise.
-
After the initial vigorous reaction subsides, heat the mixture to reflux for 3-4 hours.
-
Cool the reaction mixture and cautiously pour it into a large volume of water.
-
Make the solution alkaline with a concentrated sodium hydroxide solution.
-
Perform steam distillation to isolate the crude 3-methylquinoline.
-
Extract the distillate with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation.
-
-
Hydrogenation to this compound:
-
Dissolve the purified 3-methylquinoline in ethanol in a high-pressure hydrogenation vessel.
-
Add 10% Palladium on carbon catalyst (typically 1-5 mol%).
-
Pressurize the vessel with hydrogen gas (e.g., 50-100 psi) and stir the mixture at room temperature or with gentle heating until hydrogen uptake ceases.
-
Carefully vent the hydrogen and filter the reaction mixture through a pad of celite to remove the catalyst.
-
Remove the solvent from the filtrate under reduced pressure to yield this compound. Further purification can be achieved by vacuum distillation.
-
Synthesis of Metal Complexes
3-Me-THQ can act as a monodentate or bidentate ligand, coordinating to a variety of transition metals. The synthesis of these complexes typically involves the reaction of the ligand with a suitable metal precursor. Below is a general protocol for the synthesis of a Rhodium(I) complex, which can be adapted for other metals like Iridium and Ruthenium.
Experimental Protocol: Synthesis of a [Rh(3-Me-THQ)2Cl]2 Dimer
Materials:
-
[Rh(COD)Cl]2 (COD = 1,5-cyclooctadiene)
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Anhydrous hexane
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve [Rh(COD)Cl]2 in anhydrous DCM.
-
In a separate flask, dissolve this compound (2 equivalents per Rh atom) in anhydrous DCM.
-
Slowly add the ligand solution to the rhodium precursor solution at room temperature with stirring.
-
Stir the reaction mixture for 4-6 hours at room temperature. The color of the solution may change, indicating complex formation.
-
Remove the solvent under reduced pressure to obtain a solid residue.
-
Wash the solid with anhydrous hexane to remove any unreacted starting materials and byproducts.
-
Dry the resulting solid under vacuum to yield the desired rhodium complex.
Characterization Data (Representative for a Rh(I) Complex):
| Technique | Observation |
| ¹H NMR | Shifts in the aromatic and aliphatic protons of the 3-Me-THQ ligand upon coordination. |
| ¹³C NMR | Shifts in the carbon signals of the ligand. |
| FT-IR | Changes in the C=N and C-N stretching frequencies of the quinoline ring. |
| Mass Spec. | Molecular ion peak corresponding to the expected complex. |
Applications in Asymmetric Catalysis
Metal complexes of chiral derivatives of tetrahydroquinoline have demonstrated significant utility in asymmetric catalysis, particularly in transfer hydrogenation reactions. While data for 3-Me-THQ itself is limited, analogous chiral 8-amino-5,6,7,8-tetrahydroquinoline ligands in Rhodium and Iridium complexes have been successfully employed.[1][2]
Caption: General scheme for asymmetric transfer hydrogenation using a chiral tetrahydroquinoline-based metal catalyst.
Experimental Protocol: Asymmetric Transfer Hydrogenation of a Dihydroisoquinoline
This protocol is adapted from studies using chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives and can serve as a starting point for complexes of 3-Me-THQ derivatives.[1]
Materials:
-
1-Aryl-3,4-dihydroisoquinoline substrate
-
Chiral Rhodium or Iridium catalyst with a tetrahydroquinoline-based ligand (e.g., [Rh(Cp*)(R)-Me-CAMPY(Cl)]Cl)
-
Formic acid/triethylamine azeotrope (5:2) as the hydrogen source
-
Solvent (e.g., methanol/water mixture)
-
Anhydrous sodium sulfate
-
Ethyl acetate
Procedure:
-
In a reaction vial, dissolve the 1-aryl-3,4-dihydroisoquinoline substrate in the chosen solvent system.
-
Add the chiral metal catalyst (typically 0.5-2 mol%).
-
Add the formic acid/triethylamine azeotrope.
-
Stir the reaction mixture at the desired temperature (e.g., 25-40 °C) for the required time (e.g., 12-24 hours), monitoring the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Catalytic Performance Data (for analogous chiral 8-amino-THQ ligands): [1]
| Catalyst | Substrate | Conversion (%) | ee (%) |
| [Rh(Cp)((R)-CAMPY)Cl]Cl | 6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinoline | >99 | 69 |
| [Rh(Cp)((R)-Me-CAMPY)Cl]Cl | 6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinoline | >99 | 57 |
Potential Biological Applications
While specific studies on the biological activity of 3-Me-THQ metal complexes are not widely reported, the broader class of quinoline and 8-hydroxyquinoline metal complexes exhibits significant antimicrobial and anticancer properties.[3][4] This suggests that metal complexes of 3-Me-THQ could be promising candidates for biological evaluation. The proposed mechanism often involves the chelation of essential metal ions required for microbial enzyme function or the generation of reactive oxygen species (ROS) that induce cell death.
Caption: A hypothetical signaling pathway for the antibacterial activity of a 3-Me-THQ metal complex.
Protocol: In Vitro Antimicrobial Activity Screening (Agar Well Diffusion Method)
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Nutrient agar and Sabouraud dextrose agar
-
Dimethyl sulfoxide (DMSO)
-
Standard antibiotic/antifungal discs (e.g., Ciprofloxacin, Fluconazole)
-
Sterile petri dishes, swabs, and micropipettes
Procedure:
-
Prepare sterile agar plates for the respective microbial strains.
-
Inoculate the agar surfaces uniformly with the microbial cultures using sterile swabs.
-
Create wells of a defined diameter (e.g., 6 mm) in the agar plates using a sterile cork borer.
-
Prepare solutions of the 3-Me-THQ metal complexes at various concentrations in DMSO.
-
Add a fixed volume (e.g., 100 µL) of each complex solution into the wells.
-
Use DMSO as a negative control and standard antibiotic/antifungal discs as positive controls.
-
Incubate the plates at 37 °C for 24 hours for bacteria and at 28 °C for 48 hours for fungi.
-
Measure the diameter of the zone of inhibition around each well.
Antimicrobial Activity Data (for analogous 8-Hydroxyquinoline Metal Complexes): [3]
| Complex | Organism | Zone of Inhibition (mm) |
| 8-Hydroxyquinoline | S. aureus | 42 |
| Cu(8-HQ)₂ | S. aureus | 28 |
| Ni(8-HQ)₂ | S. aureus | 25 |
| Co(8-HQ)₂ | S. aureus | 24 |
Conclusion
This compound is a promising ligand for the development of novel metal complexes with diverse applications. The synthetic routes to the ligand and its complexes are accessible, and the preliminary data from analogous systems suggest significant potential in asymmetric catalysis and medicinal chemistry. The protocols and data presented herein provide a solid foundation for researchers to explore the rich coordination chemistry of 3-Me-THQ and to develop new catalysts and therapeutic agents. Further research into the synthesis of a wider range of metal complexes and a thorough evaluation of their catalytic and biological properties are warranted.
References
- 1. mdpi.com [mdpi.com]
- 2. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 4. scialert.net [scialert.net]
Application Notes and Protocols for N-Alkylation of Tetrahydroquinolines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the N-alkylation of tetrahydroquinolines, a critical transformation in the synthesis of a wide array of biologically active compounds. Tetrahydroquinoline derivatives are integral scaffolds in medicinal chemistry, exhibiting activities such as β3-adrenergic receptor agonism, HDAC6 inhibition, and antitumor properties. The protocols outlined below detail common and effective methods for their N-alkylation.
Method 1: Reductive Amination of Quinolines to N-Alkyl Tetrahydroquinolines
This one-pot tandem reaction involves the in-situ reduction of a quinoline to a tetrahydroquinoline, followed by reductive alkylation with an aldehyde or ketone. An arylboronic acid-catalyzed approach offers a metal-free, mild, and efficient route to a diverse range of N-alkylated tetrahydroquinolines.[1][2][3]
Experimental Protocol: Arylboronic Acid-Catalyzed Reductive Alkylation
Materials:
-
Substituted quinoline
-
Aldehyde or ketone
-
Hantzsch ester
-
3-Trifluoromethylphenylboronic acid (or other suitable arylboronic acid)
-
1,2-Dichloroethane (DCE)
-
Silica gel for column chromatography
-
Petroleum ether and ethyl acetate for elution
Procedure:
-
To a 15 mL reaction tube, add the substituted quinoline (0.5 mmol, 1.0 equiv), the aldehyde or ketone (0.5 mmol, 1.0 equiv), Hantzsch ester (1.75 mmol, 3.5 equiv), and 3-trifluoromethylphenylboronic acid (0.125 mmol, 25 mol%).[1][2]
-
Add 2 mL of 1,2-dichloroethane (DCE) to the reaction tube.[2]
-
Seal the reaction tube and place it in a preheated oil bath at 60 °C.[1][2]
-
Monitor the reaction progress using thin-layer chromatography (TLC) with a petroleum ether/ethyl acetate solvent system.[2]
-
Upon completion, allow the reaction tube to cool to room temperature.[2]
-
Purify the crude product directly by silica gel column chromatography to obtain the desired N-alkylated tetrahydroquinoline.[2]
Data Presentation:
Table 1: Arylboronic Acid-Catalyzed N-Alkylation of Tetrahydroquinolines - Substrate Scope and Yields [1]
| Entry | Quinoline (1.0 equiv) | Aldehyde (1.0 equiv) | Product | Yield (%) |
| 1 | Quinoline | 4-Trifluoromethylbenzaldehyde | N-(4-(Trifluoromethyl)benzyl)-1,2,3,4-tetrahydroquinoline | 93 |
| 2 | Quinoline | Benzaldehyde | N-Benzyl-1,2,3,4-tetrahydroquinoline | 85 |
| 3 | Quinoline | 4-Methoxybenzaldehyde | N-(4-Methoxybenzyl)-1,2,3,4-tetrahydroquinoline | 88 |
| 4 | Quinoline | 2-Naphthaldehyde | N-(Naphthalen-2-ylmethyl)-1,2,3,4-tetrahydroquinoline | 86 |
| 5 | Quinoline | Thiophene-2-carbaldehyde | N-(Thiophen-2-ylmethyl)-1,2,3,4-tetrahydroquinoline | 86 |
| 6 | Quinoline | Cyclohexanecarboxaldehyde | N-(Cyclohexylmethyl)-1,2,3,4-tetrahydroquinoline | 82 |
| 7 | 6-Methoxyquinoline | 4-Trifluoromethylbenzaldehyde | 6-Methoxy-N-(4-(trifluoromethyl)benzyl)-1,2,3,4-tetrahydroquinoline | 92 |
Visualizations:
Caption: Workflow for the one-pot synthesis of N-alkylated tetrahydroquinolines.
References
Application Notes: 3-Methyl-5,6,7,8-tetrahydroquinoline in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 3-methyl-5,6,7,8-tetrahydroquinoline as a scaffold for generating bioactive molecules. We will explore its derivatization and the biological activities of the resulting compounds, with a focus on anticancer applications. Detailed experimental protocols for key synthetic transformations and quantitative biological data are presented to facilitate further research and drug discovery efforts.
Introduction
The 5,6,7,8-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous biologically active compounds. The introduction of a methyl group at the 3-position can significantly influence the physicochemical properties and biological activity of the resulting molecules by altering their conformation, lipophilicity, and metabolic stability. This document focuses on the application of this compound in the synthesis of novel compounds with potential therapeutic value.
Synthesis of Bioactive Derivatives
While direct biological activity data for derivatives of this compound is an emerging area of research, the synthetic amenability of this scaffold allows for the creation of diverse chemical libraries. The following protocols outline the synthesis of key intermediates from the related 2-methyl-5,6,7,8-tetrahydroquinoline, which serve as valuable precursors to bioactive molecules. The biological activities of these and other closely related tetrahydroquinoline derivatives highlight the potential of the 3-methyl analogue.
Experimental Protocols
Protocol 1: Synthesis of (R)- and (S)-2-methyl-5,6,7,8-tetrahydroquinolin-8-amine
This protocol describes the synthesis of chiral amino derivatives of the tetrahydroquinoline scaffold, which are crucial building blocks for further functionalization.
-
(R)- or (S)-8-acetoxy-2-methyl-5,6,7,8-tetrahydroquinoline (1 eq.) and K2CO3 (4 eq.) are stirred in MeOH (10 mL) for 2 hours at room temperature.
-
The methanol is removed under vacuum, and the residue is treated with H2O and ethyl acetate.
-
The organic phase is washed twice with brine (2 x 10 mL) and dried over anhydrous Na2SO4.
-
After solvent evaporation, the resulting alcohol is purified by column chromatography (ethyl acetate/hexane, 1:1) to yield (R)- or (S)-2-methyl-5,6,7,8-tetrahydroquinolin-8-ol.
-
A solution of the alcohol (1 eq.) in CH2Cl2 (10 mL) is treated with DMAP (6 eq.), MsCl (4 eq.), and NaN3 (50 eq.).
-
The resulting azide is then reduced by stirring with Pd/C (5% mol) in anhydrous EtOH (5 mL) under a hydrogen atmosphere (25 atm) for 3 hours at room temperature.
-
The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the desired (R)- or (S)-2-methyl-5,6,7,8-tetrahydroquinolin-8-amine as a pale-yellow oil. [1]
Protocol 2: Synthesis of Schiff Base Derivatives
The amino group of the tetrahydroquinoline scaffold can be readily converted to Schiff bases, which themselves can exhibit biological activity or serve as intermediates for further reduction to secondary amines.
-
2-methyl-5,6,7,8-tetrahydroquinolin-8-amine (1.2 equivalents) is dissolved in EtOH (10 mL).
-
The desired aldehyde (1 equivalent) is added at 0 °C.
-
The reaction is stirred for 8 hours at 0 °C.
-
Water (5 mL) is added to the reaction mixture.
-
The aqueous solution is extracted with CH2Cl2 (3 x 10 mL).
-
The combined organic layers are dried over anhydrous Na2SO4, and the solvent is removed under vacuum to yield the Schiff base product.
Biological Activity of Tetrahydroquinoline Derivatives
Derivatives of the tetrahydroquinoline scaffold have demonstrated significant potential as anticancer agents. The following data, derived from closely related analogues, underscores the promise of the this compound core.
Antiproliferative Activity
A series of morpholine-substituted tetrahydroquinoline derivatives have been synthesized and evaluated for their anticancer activity against various cell lines. Notably, these compounds have shown potent and selective cytotoxicity.
| Compound ID | Target Cell Line | IC50 (µM) |
| 10e | A549 (Lung Cancer) | 0.033 |
| MCF-7 (Breast Cancer) | - | |
| MDA-MB-231 (Triple-Negative Breast Cancer) | - | |
| 10d | A549 (Lung Cancer) | 0.062 |
| MCF-7 (Breast Cancer) | 0.58 | |
| 10c | A549 (Lung Cancer) | 3.73 |
| 10f | MCF-7 (Breast Cancer) | 4.47 |
| Data from a study on morpholine-substituted tetrahydroquinoline derivatives as potential mTOR inhibitors.[2] |
Similarly, a library of 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline derivatives has been screened for antiproliferative activity against a panel of cancer cell lines.
| Compound ID | Target Cell Line | IC50 (µM) |
| (R)-5a | A2780 (Ovarian Carcinoma) | - |
| 3a | Multiple Cell Lines | Significant |
| 5a | Multiple Cell Lines | Significant |
| 2b | Multiple Cell Lines | Significant |
| Qualitative data indicating significant activity from a study on chiral 2-methyl-5,6,7,8-tetrahydroquinoline-8-amine-based compounds.[3][4] |
Mechanism of Action & Signaling Pathways
The anticancer activity of tetrahydroquinoline derivatives often involves the modulation of key cellular signaling pathways.
mTOR Inhibition
Certain morpholine-substituted tetrahydroquinoline derivatives have been identified as potent inhibitors of the mammalian target of rapamycin (mTOR), a crucial regulator of cell growth, proliferation, and survival.[2]
Caption: mTOR signaling pathway and the inhibitory action of a tetrahydroquinoline derivative.
Induction of Apoptosis and Oxidative Stress
Other tetrahydroquinoline derivatives have been shown to induce apoptosis in cancer cells through mechanisms that may involve the intrinsic and extrinsic pathways.[5] Furthermore, some derivatives can induce mitochondrial membrane depolarization and the production of reactive oxygen species (ROS), leading to cellular stress and cell death.[3][4]
Caption: Induction of apoptosis and ROS production by a tetrahydroquinoline derivative.
Experimental Workflow
The general workflow for the synthesis and evaluation of bioactive molecules from a this compound scaffold is outlined below.
Caption: General workflow for the development of bioactive tetrahydroquinoline derivatives.
Conclusion
This compound represents a promising and versatile scaffold for the synthesis of novel bioactive molecules. The synthetic protocols and biological data presented for closely related analogues strongly suggest that derivatives of this core structure are likely to exhibit significant therapeutic potential, particularly in the area of oncology. The provided application notes and protocols are intended to serve as a valuable resource for researchers engaged in the design and development of next-generation therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 3-Methyl-5,6,7,8-tetrahydroquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the purification of 3-Methyl-5,6,7,8-tetrahydroquinoline, a key intermediate in the synthesis of various biologically active compounds. The protocols described herein are designed to yield high-purity material suitable for downstream applications in medicinal chemistry and drug development. Two primary methods of purification are presented: silica gel column chromatography and vacuum distillation. These methods are widely applicable and can be adapted based on the scale of the synthesis and the nature of the impurities.
Introduction
This compound is a heterocyclic compound of significant interest in the field of medicinal chemistry. Its substituted derivatives have been explored for a range of biological activities. The purity of this synthetic intermediate is paramount to ensure the desired outcome in subsequent chemical transformations and to avoid the introduction of unwanted side products in drug discovery pipelines. This application note details two robust methods for the purification of this compound, providing researchers with the necessary protocols to obtain material of high purity.
Materials and Methods
Materials
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh)
-
Hexane (ACS grade or higher)
-
Ethyl acetate (ACS grade or higher)
-
Petroleum ether (ACS grade or higher)
-
Dichloromethane (ACS grade or higher)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Glass column for chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Short-path distillation apparatus
-
Vacuum pump
-
Rotary evaporator
-
Heating mantle with stirrer
-
Standard laboratory glassware
Instrumentation
-
Nuclear Magnetic Resonance (NMR) Spectrometer
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
High-Performance Liquid Chromatography (HPLC)
Experimental Protocols
Two primary methods for the purification of this compound are presented below. The choice of method will depend on the physical state of the crude product (liquid or solid), the nature of the impurities, and the desired final purity.
Protocol 1: Purification by Silica Gel Column Chromatography
This method is suitable for the removal of polar and non-polar impurities.
1. Preparation of the Column:
- Select an appropriate size glass column based on the amount of crude material. A general rule is to use a 20:1 to 100:1 ratio of silica gel to crude product by weight.
- Prepare a slurry of silica gel in the initial elution solvent (e.g., 95:5 Hexane:Ethyl Acetate).
- Carefully pack the column with the slurry, ensuring no air bubbles are trapped. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
2. Sample Loading:
- Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial elution solvent).
- Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the packed column.
3. Elution:
- Begin elution with a non-polar solvent system, such as hexane or petroleum ether with a small percentage of ethyl acetate (e.g., 98:2 to 95:5).
- Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to facilitate the elution of the target compound. The optimal solvent system should be determined beforehand by TLC analysis.
- Collect fractions in test tubes or flasks.
4. Fraction Analysis and Product Recovery:
- Monitor the elution of the product by TLC analysis of the collected fractions.
- Combine the fractions containing the pure product.
- Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
- Dry the final product under high vacuum to remove any residual solvent.
Protocol 2: Purification by Vacuum Distillation
This method is effective for purifying liquid products that are thermally stable. Based on available data, this compound has a boiling point of 113.55 °C at 10 mbar[1].
1. Apparatus Setup:
- Assemble a short-path distillation apparatus. Ensure all glassware is dry.
- Place the crude this compound in the distillation flask with a magnetic stir bar.
- Connect the apparatus to a vacuum pump with a cold trap in between.
2. Distillation Process:
- Begin stirring and slowly evacuate the system to the desired pressure (e.g., 10 mbar).
- Gradually heat the distillation flask using a heating mantle.
- Collect the fraction that distills at the expected boiling point (around 113-115 °C at 10 mbar). Discard any initial lower-boiling fractions (forerun) and stop the distillation before higher-boiling impurities distill over.
3. Product Recovery:
- Allow the apparatus to cool to room temperature before releasing the vacuum.
- Collect the purified liquid product from the receiving flask.
Data Presentation
The following table summarizes typical conditions and expected outcomes for the purification of this compound and related compounds based on literature precedents.
| Purification Method | Stationary Phase/Conditions | Eluent/Mobile Phase | Typical Yield (%) | Purity (%) | Reference |
| Column Chromatography | Silica Gel (60-120 mesh) | n-hexane/ethyl acetate (gradient) | 80-90 | >98 | Adapted from[2][3] |
| Column Chromatography | Silica Gel | Petroleum ether/ethyl acetate (gradient) | 75-85 | >97 | Adapted from[4] |
| Vacuum Distillation | N/A | N/A (Boiling Point: 113.55 °C @ 10 mbar) | 85-95 | >99 | Based on[1] |
Visualization of Experimental Workflows
Caption: Workflow for the purification of this compound by column chromatography.
Caption: Workflow for the purification of this compound by vacuum distillation.
Conclusion
The protocols outlined in this application note provide effective and reproducible methods for the purification of this compound. The choice between column chromatography and vacuum distillation will be dictated by the specific requirements of the researcher and the nature of the crude material. Proper execution of these protocols, coupled with diligent analysis of the purified product, will ensure the high quality of this important synthetic intermediate for its use in research and development.
References
3-Methyl-5,6,7,8-tetrahydroquinoline: A Versatile Building Block in Organic Synthesis
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-Methyl-5,6,7,8-tetrahydroquinoline is a heterocyclic compound that serves as a valuable and versatile building block in organic synthesis. Its partially saturated bicyclic structure, combining an electron-rich aromatic pyridine ring with a saturated cyclohexane ring, offers multiple reactive sites for functionalization. This unique scaffold is a key component in the synthesis of a wide array of complex molecules, including biologically active compounds and novel materials. The presence of the methyl group at the 3-position provides an additional handle for chemical modification and influences the electronic properties of the aromatic ring, making it a distinct and useful starting material for the synthesis of diverse molecular architectures. This document provides an overview of its applications and detailed protocols for its use in key synthetic transformations.
Key Applications
The this compound scaffold is a precursor to a variety of functionalized molecules with applications in medicinal chemistry and materials science. Its derivatives have been investigated for a range of biological activities. For instance, the broader class of tetrahydroquinolines is known to be present in numerous natural products and pharmacologically active compounds.[1][2] Derivatives of the closely related 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines.
Experimental Protocols
Functionalization at the 8-Position
The C-8 position of the tetrahydroquinoline ring is activated for deprotonation and subsequent electrophilic quench, providing a straightforward route to 8-substituted derivatives.
This protocol describes the introduction of a cyano group at the 8-position via lithiation followed by reaction with a cyanating agent.
Reaction Scheme:
A schematic for the synthesis of 8-Cyano-3-methyl-5,6,7,8-tetrahydroquinoline.
Protocol: A solution of this compound (29 g, 0.2 mol) in benzene (200 ml) is cooled to 0°C.[3] A 15% w/w solution of n-butyl lithium in hexane (88 ml, 0.2 mol) is then added dropwise.[3] Following the addition, the mixture is treated with p-toluenesulfonyl cyanide (36.2 g, 0.2 mol).[3] The reaction is then worked up to isolate the product.
Quantitative Data:
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) |
| This compound | 147.22 | 29 | 0.2 |
| n-Butyl lithium | 64.06 | - | 0.2 |
| p-Toluenesulfonyl cyanide | 181.22 | 36.2 | 0.2 |
| Product | Yield |
| 8-Cyano-3-methyl-5,6,7,8-tetrahydroquinoline | - |
| (Yield not specified in the source material) |
This protocol details the hydrolysis of an 8-acetoxy precursor to yield the corresponding 8-hydroxy derivative.
Reaction Scheme:
A reaction scheme for the synthesis of 3-Methyl-8-hydroxy-5,6,7,8-tetrahydroquinoline.
Protocol: 4.11 grams of 3-methyl-8-acetoxy-5,6,7,8-tetrahydroquinoline is dissolved in a mixture of 15 ml of 30% aqueous sodium hydroxide solution and 15 ml of methanol.[4] The resulting mixture is stirred and heated at 65°C for 3 hours.[4] After the reaction is complete, the solvent is removed by evaporation.[4] The residue is then purified by silica gel column chromatography (eluent: n-hexane/ethyl acetate = 5/1) to afford 1.50 g of the final product.[4]
Quantitative Data:
| Reactant | Molar Mass ( g/mol ) | Amount (g) |
| 3-Methyl-8-acetoxy-5,6,7,8-tetrahydroquinoline | 205.27 | 4.11 |
| Product | Amount (g) | Yield |
| 3-Methyl-8-hydroxy-5,6,7,8-tetrahydroquinoline | 1.50 | 45.8% |
Aromatization to 3-Methylquinoline
The tetrahydroquinoline core can be aromatized to the corresponding quinoline, a scaffold prevalent in many pharmaceuticals. This transformation is a key step in modifying the electronic and steric properties of the molecule.
Reaction Scheme:
A general scheme for the aromatization of this compound.
Protocol (General): While a specific protocol for the 3-methyl derivative was not found, a general method for the dehydrogenation of tetrahydroquinolines can be employed. A modular o-quinone catalyst system with a Co(salophen) cocatalyst can be used for the efficient aerobic dehydrogenation of tetrahydroquinolines to quinolines under ambient conditions.[5] For example, a substituted tetrahydroquinoline can be reacted with the catalyst system in a suitable solvent, such as methanol, at room temperature under an air atmosphere.[5]
Quantitative Data (Example for a related substrate):
| Substrate (Example) | Catalyst System | Solvent | Temperature | Time (h) | Yield (%) |
| 6-Methyltetrahydroquinoline | [Ru(phd)3]2+/Co(salophen) | Methanol | Room Temp. | 6 | 91 |
| (Data from a related substrate, specific conditions for this compound may need optimization) |
Logical Workflow for Synthesis Planning
The following diagram illustrates a logical workflow for utilizing this compound as a building block in a synthetic campaign.
A workflow for synthetic planning using this compound.
Conclusion
This compound is a readily functionalizable building block that provides access to a diverse range of substituted quinoline and tetrahydroquinoline derivatives. The protocols outlined in this document serve as a starting point for researchers and drug development professionals to explore the synthetic potential of this versatile scaffold. The ability to selectively modify different positions of the molecule allows for the fine-tuning of its properties, making it an attractive starting material for the discovery of new chemical entities with potential therapeutic applications. Further exploration of its reactivity is warranted to fully exploit its utility in organic synthesis.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Catalytic oxidative dehydrogenation of N-heterocycles with nitrogen/phosphorus co-doped porous carbon materials - Chemical Science (RSC Publishing) DOI:10.1039/D2SC01838A [pubs.rsc.org]
- 5. Modular o-Quinone Catalyst System for Dehydrogenation of Tetrahydroquinolines under Ambient Conditions [organic-chemistry.org]
Application Notes and Protocols for the Stereoselective Synthesis of Tetrahydroquinolines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of modern techniques for the stereoselective synthesis of tetrahydroquinolines, a critical scaffold in numerous pharmaceuticals and biologically active compounds. This document details various catalytic systems, presents quantitative data for comparative analysis, and offers detailed experimental protocols for key methodologies.
Introduction
Tetrahydroquinolines (THQs) are privileged heterocyclic motifs found in a wide array of natural products and synthetic drugs, exhibiting diverse pharmacological activities. The stereochemistry of the THQ core is often crucial for its biological function, making the development of efficient and highly stereoselective synthetic methods an area of intense research. This document outlines three major strategies for achieving stereocontrol in THQ synthesis: Organocatalysis, Transition-Metal Catalysis, and Diastereoselective Annulation Reactions.
Organocatalytic Approaches
Organocatalysis offers a metal-free and often milder alternative for the asymmetric synthesis of THQs. Small chiral organic molecules can effectively promote the formation of enantioenriched products through various activation modes.
Chiral Brønsted Acid Catalysis
Chiral phosphoric acids (CPAs) are prominent Brønsted acid catalysts that can activate substrates through hydrogen bonding, enabling highly enantioselective transformations. A common strategy involves the asymmetric reduction of quinolines or a one-pot cyclization/reduction cascade starting from 2-aminochalcones.[1]
Data Presentation: Chiral Phosphoric Acid Catalyzed Asymmetric Reduction
| Entry | Substrate (Quinoline) | Catalyst (mol%) | H-Source | Yield (%) | ee (%) | Reference |
| 1 | 2-Phenylquinoline | (R)-STRIP (5) | Hantzsch Ester | 95 | 96 | [1] |
| 2 | 2-(4-Chlorophenyl)quinoline | (R)-STRIP (5) | Hantzsch Ester | 96 | 97 | [1] |
| 3 | 2-(2-Naphthyl)quinoline | (R)-STRIP (5) | Hantzsch Ester | 99 | 98 | [1] |
| 4 | 2-Methylquinoline | (R)-STRIP (5) | Hantzsch Ester | 91 | 90 | [1] |
| 5 | 2-Pentylquinoline | Chiral Phosphoric Acid I | Hantzsch Ester | >95 | 35 | [2] |
Experimental Protocol: One-Pot Synthesis of 2-Phenyl-1,2,3,4-tetrahydroquinoline [1]
-
To a screw-capped vial, add 2-aminochalcone (0.2 mmol, 1.0 equiv) and chiral phosphoric acid (R)-STRIP (0.01 mmol, 5 mol%).
-
Add toluene (1.0 mL) and stir the mixture at 80 °C for 12 hours.
-
Cool the reaction mixture to 40 °C.
-
Add Hantzsch ester (0.24 mmol, 1.2 equiv) to the reaction mixture.
-
Stir the reaction at 40 °C for an additional 24 hours.
-
After completion of the reaction (monitored by TLC), concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (n-hexane/ethyl acetate) to afford the desired product.
Logical Workflow for Chiral Phosphoric Acid Catalysis
Caption: One-pot synthesis of chiral THQs via CPA catalysis.
N-Heterocyclic Carbene (NHC) Catalysis
Chiral N-heterocyclic carbenes (NHCs) can catalyze stereoselective cascade reactions to construct functionalized THQs with multiple stereocenters. This is often achieved through a sequence of aza-Michael and Michael additions followed by lactonization.[3][4]
Data Presentation: NHC-Catalyzed Cascade Reaction
| Entry | 2'-Aminophenylenone | 2-Bromoenal | Yield (%) | dr | ee (%) | Reference |
| 1 | R¹=H, R²=Ph | R³=Ph | 95 | >25:1 | 98.2 | [3] |
| 2 | R¹=H, R²=4-Cl-Ph | R³=Ph | 98 | >25:1 | 98.7 | [3] |
| 3 | R¹=H, R²=2-Naphthyl | R³=Ph | 92 | >25:1 | 97.5 | [3] |
| 4 | R¹=Me, R²=Ph | R³=Ph | 85 | >25:1 | 96.3 | [3] |
Experimental Protocol: NHC-Catalyzed Synthesis of Functionalized Tetrahydroquinolines [4]
-
To a dried Schlenk tube under an argon atmosphere, add the NHC precursor (0.02 mmol, 10 mol%) and Cs₂CO₃ (0.06 mmol, 30 mol%).
-
Add dry toluene (1.0 mL) and stir the mixture at room temperature for 30 minutes.
-
Add 2'-aminophenylenone (0.2 mmol, 1.0 equiv) and 2-bromoenal (0.24 mmol, 1.2 equiv).
-
Stir the reaction mixture at room temperature for 24-48 hours until the starting material is consumed (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to yield the desired tetrahydroquinoline.
Reaction Pathway for NHC Catalysis
Caption: Cascade reaction pathway in NHC-catalyzed THQ synthesis.
Transition-Metal Catalysis
Transition metals offer powerful catalytic systems for the synthesis of THQs, often through "borrowing hydrogen" methodologies which are highly atom-economical.
Manganese-Catalyzed Borrowing Hydrogen Reaction
A manganese(I) PN³ pincer complex can catalyze the one-pot synthesis of 1,2,3,4-tetrahydroquinolines from 2-aminobenzyl alcohols and secondary alcohols. This "borrowing hydrogen" strategy proceeds with water as the only byproduct.[5][6]
Data Presentation: Manganese-Catalyzed Synthesis of THQs
| Entry | 2-Aminobenzyl Alcohol | Secondary Alcohol | Yield (%) | Reference |
| 1 | Unsubstituted | 1-Phenylethanol | 85 | [5] |
| 2 | Unsubstituted | 1-(4-Methoxyphenyl)ethanol | 78 | [5] |
| 3 | Unsubstituted | Propan-2-ol | 65 | [5] |
| 4 | 5-Chloro-2-aminobenzyl alcohol | 1-Phenylethanol | 75 | [5] |
Experimental Protocol: Manganese-Catalyzed Synthesis of 2-Phenyl-1,2,3,4-tetrahydroquinoline [5][6]
-
In a glovebox, add 2-aminobenzyl alcohol (0.275 mmol, 1.1 equiv), 1-phenylethanol (0.25 mmol, 1.0 equiv), KH (0.05 mmol, 20 mol%), and KOH (0.0125 mmol, 5 mol%) to a vial.
-
Add a stock solution of the manganese PN³ pincer complex (0.005 mmol, 2 mol%) in DME.
-
Seal the vial and heat the reaction mixture at 120 °C for 24 hours.
-
Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.
-
Extract the aqueous phase with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to afford the product.
Workflow for Borrowing Hydrogen Catalysis
Caption: Manganese-catalyzed borrowing hydrogen methodology.
Diastereoselective [4+2] Annulation Reactions
Diastereoselective [4+2] annulation reactions provide a powerful tool for the construction of highly substituted tetrahydroquinoline frameworks with excellent control over relative stereochemistry.
Annulation of para-Quinone Methides with Cyanoalkenes
The reaction of ortho-tosylaminophenyl-substituted para-quinone methides (p-QMs) with cyanoalkenes proceeds via a [4+2] annulation to afford 4-aryl-substituted tetrahydroquinolines in high yields and with excellent diastereoselectivities.[7][8]
Data Presentation: Diastereoselective [4+2] Annulation
| Entry | para-Quinone Methide | Cyanoalkene | Yield (%) | dr | Reference |
| 1 | R¹=H | R²=Ph | 95 | >20:1 | |
| 2 | R¹=H | R²=4-Cl-Ph | 95 | >20:1 | [8] |
| 3 | R¹=H | R²=2-Tolyl | 96 | >20:1 | [8] |
| 4 | R¹=Br | R²=Ph | 93 | >20:1 |
Experimental Protocol: Synthesis of 4-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-phenyl-1-tosyl-1,2,3,4-tetrahydroquinoline-3,3-dicarbonitrile [7]
-
To a solution of ortho-tosylaminophenyl-substituted para-quinone methide (0.1 mmol, 1.0 equiv) in dichloromethane (1.0 mL) is added benzylidenemalononitrile (0.12 mmol, 1.2 equiv).
-
The reaction mixture is stirred at room temperature for 2-4 hours.
-
Upon completion (monitored by TLC), the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to give the desired product.
Mechanism of [4+2] Annulation
Caption: Mechanism of diastereoselective [4+2] annulation.
References
- 1. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 2. Unlocking the Phosphoric Acid Catalyzed Asymmetric Transfer Hydrogenation of 2-Alkenyl Quinolines for Efficient Flow Synthesis of Hancock Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-heterocyclic carbene-catalyzed stereoselective cascade reaction: synthesis of functionalized tetrahydroquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology Using a Manganese PN3 Pincer Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes [frontiersin.org]
- 8. Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Substituted Tetrahydroquinolines
Welcome to the technical support center for the synthesis of substituted tetrahydroquinolines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My Povarov reaction is giving a low yield. What are the common causes and how can I improve it?
Low yields in the Povarov reaction can stem from several factors.[1][2] Firstly, the stability of the imine intermediate is crucial; it can be susceptible to hydrolysis or side reactions. Ensure all reagents and solvents are dry. Secondly, the choice of catalyst and reaction conditions plays a significant role. Lewis acids like Cu(OTf)₂ or AlCl₃ are commonly used, and their loading should be optimized (typically 10 mol%).[3] The reaction temperature and solvent are also critical parameters to optimize.[3][4] For instance, toluene at 45°C has been shown to be effective.[3]
Troubleshooting Steps for Low Yield in Povarov Reaction:
-
Optimize Catalyst: Screen different Lewis or Brønsted acid catalysts and vary the catalyst loading.
-
Solvent Choice: Test a range of solvents with varying polarities. Anhydrous conditions are highly recommended.
-
Temperature Adjustment: Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may also lead to decomposition or side product formation.
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Reagent Purity: Ensure the aniline, aldehyde, and alkene starting materials are pure. Impurities can inhibit the catalyst or lead to unwanted side reactions.
-
Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid product degradation over extended periods.
Q2: I am observing poor diastereoselectivity in my tetrahydroquinoline synthesis. How can I control the stereochemical outcome?
Controlling diastereoselectivity is a common challenge, particularly when creating multiple stereocenters. The choice of catalyst, solvent, and the nature of the substituents on the reactants all influence the stereochemical outcome.[5][6] In Povarov reactions, the use of chiral catalysts or auxiliaries can induce enantioselectivity, and the diastereoselectivity is often governed by the thermodynamics of the transition state.[5][7] For reductive amination approaches, the steric hindrance of substituents on the imine intermediate can direct the approach of the reducing agent, leading to a preferred diastereomer.[8]
Strategies to Improve Diastereoselectivity:
-
Catalyst System: For Povarov reactions, chiral phosphoric acids have been used to achieve high diastereoselectivity and enantioselectivity.[9]
-
Protecting Groups: The use of bulky protecting groups on the nitrogen atom or other functionalities can influence the facial selectivity of the reaction.
-
Reaction Conditions: Temperature and solvent can affect the equilibrium between different transition states, thereby influencing the diastereomeric ratio. Lower temperatures often favor the thermodynamically more stable product.
-
Substrate Control: The inherent stereochemistry of the substrates can be used to direct the formation of new stereocenters.
Q3: What are the common side products in the Friedländer annulation for tetrahydroquinoline synthesis?
The Friedländer annulation typically involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[10][11][12] While this method is effective for quinoline synthesis, its application to tetrahydroquinolines often involves a subsequent reduction step. Side reactions can occur during the initial condensation. One common issue is the self-condensation of the ketone reactant (an aldol condensation), especially under basic conditions.[13] Another potential side reaction is the formation of regioisomers if an unsymmetrical ketone is used.[13]
Common Side Products and Prevention:
-
Aldol Condensation Products: To minimize self-condensation of the ketone, use of an imine analog of the o-aminoaryl ketone can be employed.[13] Alternatively, carefully controlling the reaction temperature and the rate of addition of the base can reduce this side reaction.
-
Regioisomers: The regioselectivity can be a challenge with unsymmetrical ketones.[13] Using a directed approach, such as introducing a phosphoryl group on the desired α-carbon of the ketone, can improve regiocontrol.[13]
Troubleshooting Guides
Problem: Catalyst Deactivation or Poisoning
Symptoms:
-
The reaction starts but stalls before completion.
-
A significantly higher catalyst loading is required to achieve a reasonable conversion.[8]
-
Inconsistent reaction rates between batches.
Possible Causes and Solutions:
| Cause | Solution |
| Impurities in Substrates or Solvents | Purify starting materials and ensure solvents are of high purity and anhydrous. Common catalyst poisons include sulfur-containing compounds and water. |
| Product Inhibition | The product itself may coordinate to the catalyst and inhibit its activity. Try using a lower initial concentration of reactants or consider a flow chemistry setup. |
| Thermal Decomposition of Catalyst | The reaction temperature may be too high, leading to catalyst degradation. Optimize the temperature to find a balance between reaction rate and catalyst stability. |
| Coking | At elevated temperatures, carbonaceous materials can deposit on the catalyst surface, blocking active sites.[14] If this is suspected, catalyst regeneration (if possible) or replacement is necessary. |
Problem: Difficulty in Product Purification
Symptoms:
-
Co-elution of diastereomers during column chromatography.
-
Presence of persistent impurities that are difficult to separate from the desired product.
-
Product degradation on silica gel.
Possible Causes and Solutions:
| Cause | Solution |
| Similar Polarity of Diastereomers | Utilize alternative purification techniques such as preparative HPLC with a suitable chiral or achiral column, or recrystallization. Sometimes, derivatization of the product mixture to separate diastereomers, followed by deprotection, can be effective. |
| Formation of Stable Side Products | Re-evaluate the reaction conditions to minimize the formation of side products. A change in solvent, temperature, or catalyst may lead to a cleaner reaction profile. |
| Product Instability on Silica Gel | If the tetrahydroquinoline product is acid-sensitive, consider using a neutral or basic stationary phase for chromatography (e.g., alumina) or deactivating the silica gel with a small amount of triethylamine in the eluent. |
| Incomplete Removal of Reagents/Catalyst | Employ an appropriate aqueous workup to remove water-soluble reagents and catalyst residues before chromatography. For example, a dilute acid wash can remove basic impurities, while a basic wash can remove acidic impurities. |
Experimental Protocols
General Protocol for Povarov Reaction
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the aniline (1.0 eq.), aldehyde (1.0 eq.), and a suitable Lewis acid catalyst (e.g., Cu(OTf)₂ or AlCl₃, 10 mol%).[3]
-
Add anhydrous solvent (e.g., toluene) and stir the mixture at room temperature for 10-15 minutes.[3]
-
Add the electron-rich alkene (1.2 eq.) to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 45°C) and monitor its progress by TLC or LC-MS.[3]
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Reductive Amination for Tetrahydroquinoline Synthesis
This protocol describes a tandem reduction-reductive amination sequence starting from a 2-nitroaryl derivative.[8]
-
Dissolve the 2-nitroaryl precursor in a suitable solvent (e.g., methanol or ethanol).
-
Add a hydrogenation catalyst (e.g., 5% Pd/C). The catalyst loading may need to be optimized.[8]
-
Pressurize the reaction vessel with hydrogen gas (typically 1-4 atm) or use a hydrogen transfer reagent.
-
Stir the reaction mixture vigorously at room temperature until the reduction of the nitro group and subsequent cyclization and reduction of the imine intermediate is complete (monitor by TLC or LC-MS).
-
Filter the reaction mixture through a pad of celite to remove the catalyst, and wash the celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Optimization of Reaction Conditions for the Povarov Reaction
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Cu(OTf)₂ (10) | Toluene | 45 | 12 | 85 | [3] |
| 2 | AlCl₃ (10) | Toluene | 45 | 10 | 82 | [3] |
| 3 | Cu(OTf)₂ (10) | EtOH | 40 | 18 | 30 | [3] |
| 4 | Y(OTf)₃ (10) | CH₃CN | RT | 24 | 78 | [15] |
| 5 | Sc(OTf)₃ (10) | CH₂Cl₂ | RT | 12 | 90 | [15] |
Table 2: Yields for Reductive Amination Synthesis of Tetrahydroquinolines
| Entry | Substrate | Catalyst | Conditions | Yield (%) | Diastereoselectivity | Reference |
| 1 | 2-Nitroarylketone | 5% Pd/C | H₂ (1 atm), EtOH, RT | 93-98 | High (cis) | [8] |
| 2 | 2-Nitrochalcone | 5% Pd/C | H₂ (1 atm), CH₂Cl₂, RT | 65-90 | - | [8] |
| 3 | 2-Aminobenzyl alcohol & 1-phenylethanol | Mn(I) PN³ pincer | KOtBu, 140°C | 85 (quinoline) | - | [16] |
| 4 | 2-Aminobenzyl alcohol & 1-phenylethanol | Mn(I) PN³ pincer | KH/KOH, 120°C | 75 (THQ) | - | [16] |
Visualizations
Caption: Troubleshooting workflow for substituted tetrahydroquinoline synthesis.
Caption: Decision tree for the purification of substituted tetrahydroquinolines.
References
- 1. pcrbio.com [pcrbio.com]
- 2. quora.com [quora.com]
- 3. sci-rad.com [sci-rad.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Understanding the mechanism of the Povarov reaction. A DFT study - RSC Advances (RSC Publishing) DOI:10.1039/C4RA02916J [pubs.rsc.org]
- 8. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 10. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 11. Friedlaender Synthesis [organic-chemistry.org]
- 12. organicreactions.org [organicreactions.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Frontiers | Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes [frontiersin.org]
- 15. Povarov reaction - Wikipedia [en.wikipedia.org]
- 16. Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology Using a Manganese PN3 Pincer Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
stability of 3-Methyl-5,6,7,8-tetrahydroquinoline under different conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-Methyl-5,6,7,8-tetrahydroquinoline. The information is intended for researchers, scientists, and professionals in drug development who may encounter stability-related issues during their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling, storage, and experimental use of this compound, suggesting potential causes and solutions.
| Issue | Potential Cause | Recommended Action |
| Discoloration of the compound (e.g., turning yellow or brown) upon storage. | Oxidation or degradation due to exposure to air and/or light. Tetrahydroquinolines can be susceptible to oxidation. | Store the compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, amber vial to protect it from light and air.[1] For long-term storage, refrigeration in a dark place is recommended. |
| Inconsistent results in bioassays or chemical reactions. | Degradation of the compound in the experimental medium (e.g., buffer solution). The stability of quinoline derivatives can be pH-dependent. | Prepare fresh solutions of the compound for each experiment. If possible, conduct preliminary stability studies in the specific buffer or solvent system to be used. Analyze the solution by HPLC at different time points to check for degradation products. |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, GC-MS). | The compound may be degrading under the analytical conditions (e.g., high temperature in the GC inlet) or may have degraded during storage. | Use a lower inlet temperature for GC analysis if possible, or preferably use a less harsh analytical technique like HPLC with UV or MS detection. Ensure the sample has been stored properly and is from a fresh stock. Forced degradation studies can help identify potential degradation products.[2][3][4] |
| Low purity of the compound upon receipt or after short-term storage. | Inherent instability of the compound or improper initial storage and handling. | It is crucial to purchase from a reputable supplier that provides a certificate of analysis with purity data. Upon receipt, store the compound under the recommended conditions immediately. If purity is a concern, it may be necessary to re-purify the compound before use. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dark place.[5] The container should be tightly sealed to prevent exposure to air and moisture.[1] For enhanced stability, flushing the container with an inert gas like argon or nitrogen before sealing is recommended.
Q2: How stable is this compound in different solvents and pH conditions?
A2: Specific stability data for this compound across a range of solvents and pH values is not extensively available in public literature. However, based on the general behavior of quinoline derivatives, stability can be influenced by the pH of the medium. It is advisable to conduct preliminary stability tests in the specific solvent or buffer system you intend to use for your experiments. This can be achieved by preparing a solution of the compound and monitoring its purity over time using a stability-indicating analytical method like HPLC.
Q3: Is this compound sensitive to light?
A3: Many quinoline derivatives exhibit photosensitivity.[2] While specific photostability data for this compound is not readily found, it is a best practice to handle the compound in a laboratory with minimal exposure to direct sunlight or strong artificial light. Use of amber glassware or light-protective foil is recommended for storing solutions of the compound.
Q4: What are the likely degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not well-documented, potential degradation could involve oxidation of the tetrahydroquinoline ring. For instance, related compounds like 3-methylquinoline can be biodegraded to hydroxylated derivatives. Forced degradation studies, which involve exposing the compound to stress conditions like acid, base, oxidation, heat, and light, can help to identify its degradation products and pathways.[4][6]
Experimental Protocols
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[3][4] Below is a general protocol for conducting forced degradation studies on this compound.
Objective: To identify potential degradation products and assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[7]
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and keep at room temperature or heat to 60°C for a specified period (e.g., 24 hours).[7]
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature or heat to 60°C for a specified period.[7]
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a specified period.
-
Thermal Degradation: Store the solid compound and the stock solution in an oven at a controlled temperature (e.g., 60°C) for a specified period.
-
Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
-
-
Sample Analysis:
-
At appropriate time intervals, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a developed stability-indicating HPLC method to determine the percentage of degradation and to observe the formation of any degradation products.
-
Visualizations
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies.
Logical Relationship for Stability Troubleshooting
Caption: Troubleshooting logic for stability issues.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. jocpr.com [jocpr.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onyxipca.com [onyxipca.com]
- 5. 5,6,7,8-Tetrahydro-2-methylquinoline 2617-98-3 | TCI AMERICA [tcichemicals.com]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Synthesis of 3-Methyl-5,6,7,8-tetrahydroquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methyl-5,6,7,8-tetrahydroquinoline.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The most common synthetic approach involves a two-step process:
-
Friedländer Annulation: The synthesis of 3-methylquinoline from a substituted 2-aminobenzaldehyde or a related derivative with methyl ethyl ketone.
-
Catalytic Hydrogenation: The subsequent reduction of the 3-methylquinoline to this compound. An isomerization step may be necessary as the initial hydrogenation often yields the 1,2,3,4-tetrahydro isomer.
Q2: What are the primary side reactions I should be aware of during the Friedländer synthesis of 3-methylquinoline?
A2: The main side reactions include the formation of a constitutional isomer, 2,4-dimethylquinoline, due to the unsymmetrical nature of methyl ethyl ketone, and the self-condensation of methyl ethyl ketone under basic conditions.[1][2]
Q3: Why am I isolating 3-Methyl-1,2,3,4-tetrahydroquinoline instead of the desired this compound after hydrogenation?
A3: The hydrogenation of the pyridine ring in quinoline derivatives typically yields the 1,2,3,4-tetrahydro isomer as the kinetic product. The formation of the 5,6,7,8-tetrahydro isomer often requires an additional isomerization step at elevated temperatures.[3]
Q4: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?
A4: A combination of Thin Layer Chromatography (TLC) for reaction monitoring, and Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Infrared (IR) spectroscopy for the characterization of intermediates and the final product is recommended.
Troubleshooting Guides
Problem 1: Low Yield of 3-Methylquinoline in Friedländer Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Complex mixture of products observed by TLC/GC-MS. | Formation of regioisomers: Reaction with the methyl group of methyl ethyl ketone leads to 2,4-dimethylquinoline. | Optimize reaction conditions to favor reaction at the methylene group. Consider using a milder base or an acid catalyst. Some amine catalysts are known to improve regioselectivity.[4] |
| Presence of low molecular weight byproducts. | Self-condensation of methyl ethyl ketone: This is common under strongly basic conditions. | Use a less aggressive base or switch to acidic catalysis. Consider a slow addition of methyl ethyl ketone to the reaction mixture to keep its concentration low. |
| Starting material remains unreacted. | Insufficient reaction temperature or time: The reaction may not have gone to completion. | Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC until the starting material is consumed. |
| Inefficient catalyst: The chosen acid or base catalyst may not be effective. | Screen different catalysts such as p-toluenesulfonic acid, iodine, or various Lewis acids.[5] |
Problem 2: Incomplete or Incorrect Hydrogenation of 3-Methylquinoline
| Symptom | Possible Cause | Suggested Solution |
| Isolation of 3-Methyl-1,2,3,4-tetrahydroquinoline. | Kinetic product formation: Standard hydrogenation conditions favor the 1,2,3,4-isomer. | Introduce a subsequent isomerization step. After the initial hydrogenation, the catalyst can be filtered, and the 1,2,3,4-isomer can be heated at a higher temperature (e.g., 140-300°C) to promote isomerization to the thermodynamically more stable 5,6,7,8-isomer.[3] |
| Presence of unreacted 3-methylquinoline. | Incomplete hydrogenation: Insufficient catalyst loading, hydrogen pressure, or reaction time. | Increase the catalyst loading (e.g., Pd/C), hydrogen pressure, or reaction time. Ensure the catalyst is active. |
| Catalyst poisoning: Impurities in the starting material or solvent can poison the catalyst. | Purify the 3-methylquinoline before hydrogenation. Use high-purity solvents. | |
| Broad peaks or complex mixture in NMR, mass higher than expected. | Over-reduction: Reduction of both rings leading to decahydroquinoline derivatives. | Reduce the reaction temperature, hydrogen pressure, or reaction time. Monitor the reaction carefully by GC-MS. |
Experimental Protocols
Key Experiment 1: Friedländer Synthesis of 3-Methylquinoline
Objective: To synthesize 3-methylquinoline via the Friedländer annulation of 2-aminobenzaldehyde with methyl ethyl ketone.
Materials:
-
2-Aminobenzaldehyde
-
Methyl ethyl ketone
-
Ethanol
-
Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl)
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2-aminobenzaldehyde (1.0 eq) in ethanol in a round-bottom flask.
-
Add a solution of potassium hydroxide (1.2 eq) in ethanol to the flask.
-
To the resulting mixture, add methyl ethyl ketone (1.5 eq) dropwise at room temperature with stirring.
-
After the addition is complete, heat the mixture to reflux and monitor the reaction by TLC.
-
Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Neutralize the mixture with dilute HCl.
-
Extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Key Experiment 2: Catalytic Hydrogenation and Isomerization to this compound
Objective: To synthesize this compound by catalytic hydrogenation of 3-methylquinoline followed by isomerization.
Materials:
-
3-Methylquinoline
-
Palladium on carbon (10% Pd/C)
-
Ethanol
-
Hydrogen gas
Procedure:
-
Hydrogenation:
-
In a high-pressure autoclave, dissolve 3-methylquinoline (1.0 eq) in ethanol.
-
Add 10% Pd/C catalyst (5-10 wt% of the substrate).
-
Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas (e.g., 10-50 atm).
-
Heat the mixture (e.g., 60-100°C) with vigorous stirring.
-
Monitor the reaction by observing the drop in hydrogen pressure.
-
Once the hydrogen uptake ceases, cool the reactor, and carefully vent the excess hydrogen.
-
-
Isomerization:
-
Filter the reaction mixture to remove the Pd/C catalyst.
-
Transfer the filtrate (containing primarily 3-Methyl-1,2,3,4-tetrahydroquinoline) to a suitable pressure vessel.
-
Heat the solution to a higher temperature (e.g., 160-200°C) for several hours to induce isomerization.[3]
-
Monitor the isomerization process by GC-MS.
-
-
Purification:
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.
-
Visualizations
Caption: Friedländer synthesis pathway and potential side reactions.
Caption: Hydrogenation and isomerization pathways.
Caption: General troubleshooting workflow for the synthesis.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. CN101544601B - Method for synthesizing 5,6,7,8-tetrahydroquinoline - Google Patents [patents.google.com]
- 4. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
- 5. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Tetrahydroquinoline Synthesis
Welcome to the technical support center for tetrahydroquinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for the synthesis of this important heterocyclic scaffold.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing tetrahydroquinolines?
A1: The most prevalent methods for tetrahydroquinoline synthesis include the Povarov reaction, catalytic hydrogenation of quinolines, and the Friedländer annulation followed by reduction. Each method offers distinct advantages and is suited for different substrate scopes and desired substitution patterns.
Q2: How do I choose the best synthesis method for my target tetrahydroquinoline?
A2: The choice of method depends on several factors:
-
Povarov Reaction: Ideal for constructing highly substituted tetrahydroquinolines in a single step from anilines, aldehydes, and alkenes. It is a powerful multicomponent reaction for building molecular complexity quickly.[1][2]
-
Catalytic Hydrogenation: This is a straightforward approach when the corresponding quinoline is readily available. It is often high-yielding and can be performed with a variety of catalysts, including noble metals and more recently, earth-abundant metals.[3][4]
-
Friedländer Annulation: This method is useful for synthesizing quinolines from 2-aminoaryl aldehydes or ketones and a carbonyl compound with an α-methylene group, which can then be reduced to the desired tetrahydroquinoline. It is particularly useful when specific substitution patterns on the benzene ring are required.[5][6][7]
Q3: What are the key parameters to optimize for a successful tetrahydroquinoline synthesis?
A3: Key parameters to optimize include the choice of catalyst, solvent, reaction temperature, and reaction time. The nature of the substrates, including their electronic and steric properties, also plays a crucial role.[8][9]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of tetrahydroquinolines.
Povarov Reaction
Q: My Povarov reaction is giving a low yield. What are the possible causes and solutions?
A: Low yields in Povarov reactions can stem from several factors. Here's a troubleshooting guide:
-
Inactive Catalyst: The Lewis or Brønsted acid catalyst is crucial for activating the imine.[2][10]
-
Poorly Activated Alkene: The alkene must be electron-rich to participate in the cycloaddition.[2]
-
Solution: Use alkenes with electron-donating groups, such as enol ethers or enamines. If using less reactive alkenes, you may need a stronger Lewis acid or higher reaction temperatures.
-
-
Side Reactions: The formation of quinoline as a byproduct through oxidation of the tetrahydroquinoline product can reduce the yield.[8]
-
Solution: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. Optimizing the reaction time can also prevent prolonged exposure of the product to conditions that might favor aromatization.
-
-
Incorrect Solvent: The solvent can significantly influence the reaction outcome.
-
Solution: Screen a variety of solvents. Polar aprotic solvents like acetonitrile or dichloromethane are often effective.[11]
-
Q: I am observing the formation of significant amounts of quinoline instead of the desired tetrahydroquinoline in my Povarov reaction. How can I prevent this?
A: The formation of quinoline is a common side reaction due to the oxidation of the tetrahydroquinoline product.
-
Solution:
-
Inert Atmosphere: As mentioned above, running the reaction under an inert atmosphere is critical.
-
Control Reaction Time: Monitor the reaction progress by TLC or GC-MS and stop the reaction as soon as the starting materials are consumed to avoid over-oxidation.
-
Choice of Oxidant (in quinoline synthesis): If the goal is the quinoline itself, a suitable oxidant is intentionally added. If not, ensure no unintended oxidants are present.
-
Catalytic Hydrogenation of Quinolines
Q: My catalytic hydrogenation of quinoline is incomplete, resulting in a mixture of starting material and product. What should I do?
A: Incomplete reduction is a frequent issue in catalytic hydrogenation.
-
Solution:
-
Increase Hydrogen Pressure: Higher hydrogen pressure often improves the reaction rate and drives the reaction to completion.
-
Optimize Catalyst Loading: Increasing the amount of catalyst can enhance the reaction rate. However, be mindful of potential side reactions with higher catalyst loadings.
-
Screen Different Catalysts: The choice of catalyst (e.g., Pd/C, PtO₂, Raney Nickel, Co-based catalysts) can have a significant impact. Some catalysts may be more active for your specific substrate.[3]
-
Check for Catalyst Poisoning: Impurities in the substrate or solvent (e.g., sulfur compounds) can poison the catalyst. Purify the starting materials and use high-purity solvents.
-
Q: I am observing over-reduction of the benzene ring in my tetrahydroquinoline product. How can I improve the selectivity?
A: Over-reduction to decahydroquinoline can occur under harsh reaction conditions.
-
Solution:
-
Milder Conditions: Reduce the reaction temperature and/or hydrogen pressure.
-
Selective Catalyst: Some catalysts exhibit higher selectivity for the hydrogenation of the heterocyclic ring over the carbocyclic ring. For instance, some cobalt-based catalysts have shown good selectivity.[3]
-
Monitor the Reaction: Carefully monitor the reaction progress and stop it once the desired tetrahydroquinoline is formed.
-
Friedländer Annulation
Q: I am facing issues with regioselectivity in my Friedländer synthesis. What can I do?
A: Regioselectivity can be a challenge when using unsymmetrical ketones.
-
Solution:
-
Use of a Directing Group: Introducing a directing group on the ketone can favor the formation of one regioisomer.
-
Choice of Catalyst: Certain catalysts, including some ionic liquids or specific amine catalysts, can influence the regioselectivity of the reaction.[6]
-
Modify Reaction Conditions: Varying the reaction temperature and solvent can sometimes alter the kinetic vs. thermodynamic product ratio, thereby affecting regioselectivity.
-
Q: My Friedländer reaction is plagued by aldol condensation side products. How can I minimize this?
A: Aldol condensation of the ketone starting material is a common side reaction, especially under basic conditions.[12][13][14]
-
Solution:
-
Use of an Imine Analog: Instead of the 2-aminoaryl ketone/aldehyde, its imine analog can be used to circumvent the conditions that promote self-condensation of the other carbonyl component.[6]
-
Acid Catalysis: Switching to acidic reaction conditions can sometimes suppress the base-catalyzed aldol condensation.
-
Slow Addition: Slowly adding the enolizable ketone to a mixture of the 2-aminoaryl carbonyl and the catalyst can help to minimize its self-condensation.
-
Data Presentation: Optimized Reaction Conditions
The following tables summarize optimized reaction conditions for different tetrahydroquinoline synthesis methods.
Table 1: Optimization of Povarov Reaction Conditions
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | InCl₃ (10) | EtOH | 110 | 7 | 88 | [15] |
| 2 | Cu(OTf)₂ (10) | Toluene | 45 | - | - | [8] |
| 3 | AlCl₃ (1 equiv.) | Et₂O | 30 | - | - | [8] |
| 4 | Yb(OTf)₃ | - | - | - | - | [16] |
Table 2: Optimization of Catalytic Hydrogenation Conditions
| Entry | Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Pressure (bar) | Yield (%) | Reference |
| 1 | Co(OAc)₂·4H₂O (5 mol%), Zn (50 mol%) | H₂ | H₂O | 70-150 | 30 | up to 96 | [3] |
| 2 | AuNPore | Organosilane/H₂O | - | - | - | - | [17] |
| 3 | Copper salt | Silanes | - | Mild | - | up to 98 | [4] |
| 4 | Mn pincer complex | H₂ | - | 120 | - | - | [18] |
Experimental Protocols
General Procedure for Povarov Reaction
-
To a solution of the aniline (1.0 mmol) and aldehyde (1.0 mmol) in the chosen solvent (5 mL), add the Lewis acid catalyst (e.g., InCl₃, 0.1 mmol).
-
Stir the mixture at room temperature for 10-15 minutes to allow for imine formation.
-
Add the electron-rich alkene (1.2 mmol).
-
Heat the reaction mixture to the desired temperature (e.g., 110 °C) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated solution of NaHCO₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Catalytic Hydrogenation of Quinoline
-
In a high-pressure autoclave, dissolve the quinoline substrate (1.0 mmol) in a suitable solvent (e.g., H₂O, MeOH).
-
Add the catalyst (e.g., Co(OAc)₂·4H₂O and Zn powder).
-
Seal the autoclave and purge with hydrogen gas several times.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 30 bar).
-
Heat the reaction mixture to the specified temperature (e.g., 70-150 °C) with vigorous stirring.
-
After the reaction is complete (monitored by GC-MS or TLC), cool the reactor to room temperature and carefully release the hydrogen pressure.
-
Filter the reaction mixture to remove the catalyst.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography if necessary.[3]
Visualizations
Povarov Reaction Mechanism
Caption: Mechanism of the Lewis acid-catalyzed Povarov reaction.
Catalytic Hydrogenation Workflow
Caption: General experimental workflow for catalytic hydrogenation.
Friedländer Annulation Troubleshooting Logic
References
- 1. researchgate.net [researchgate.net]
- 2. Povarov reaction - Wikipedia [en.wikipedia.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Efficient synthesis of tetrahydroquinolines via selective reduction of quinolines with copper salts and silanes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. jk-sci.com [jk-sci.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 8. sci-rad.com [sci-rad.com]
- 9. mdpi.com [mdpi.com]
- 10. povarov-reaction-a-versatile-method-to-synthesize-tetrahydroquinolines-quinolines-and-julolidines - Ask this paper | Bohrium [bohrium.com]
- 11. Mechanochemical Aza-Vinylogous Povarov Reactions for the Synthesis of Highly Functionalized 1,2,3,4-Tetrahydroquinolines and 1,2,3,4-Tetrahydro-1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aldol condensation - Wikipedia [en.wikipedia.org]
- 13. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Tetrahydroquinoline Functionalization
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the functionalization of tetrahydroquinolines.
Frequently Asked Questions (FAQs)
1. My C-H functionalization reaction at the benzenoid ring of tetrahydroquinoline is giving low yield and poor regioselectivity. What are the common causes and how can I improve it?
Low yield and poor regioselectivity in C-H functionalization of the benzenoid ring of tetrahydroquinolines are common challenges. The electronic nature of the tetrahydroquinoline core often directs functionalization to the more reactive pyrido-ring. Achieving selective functionalization on the less reactive benzenoid ring often requires specific strategies.[1][2]
Troubleshooting Steps:
-
Directing Groups: Employing a directing group on the nitrogen atom is a crucial strategy to control regioselectivity. The choice of directing group can significantly influence the position of functionalization. For instance, some directing groups can facilitate ortho-metalation, directing the functionalization to a specific C-H bond.[1]
-
Catalyst System: The choice of catalyst and ligand is critical. Ruthenium catalysts, for example, have shown promise in mediating C8-functionalization of tetrahydroquinolines.[1] Experiment with different catalyst systems, including varying the metal center (e.g., Pd, Rh, Ru) and the ligands, can lead to improved results.[2][3]
-
Reaction Conditions: Systematically optimize reaction parameters such as solvent, temperature, and reaction time. The aggregation state of organometallic intermediates, which can be influenced by the solvent and additives, can be critical for reactivity and selectivity.[4]
-
Substrate Modifications: If possible, modifying the electronic properties of the tetrahydroquinoline substrate by introducing electron-withdrawing or electron-donating groups can influence the reactivity of the C-H bonds on the benzenoid ring.
2. I am struggling with the N-protection of my tetrahydroquinoline. Are there alternatives to using protecting groups for subsequent functionalization?
While N-protection is a common strategy to prevent side reactions at the nitrogen atom and to direct functionalization, it adds extra steps to the synthesis (protection and deprotection), which can be inefficient.[5][6] Fortunately, methods for the direct functionalization of unprotected tetrahydroquinolines are being developed.
Key Considerations for Direct Functionalization:
-
Catalyst Choice: Certain catalyst systems are compatible with the free N-H group. For instance, copper-catalyzed protocols have been successfully employed for the indolation of unprotected tetrahydroisoquinolines, a related heterocyclic system.[5][6] In contrast, some iron-catalyzed reactions may require N-protection.[5][6]
-
Reaction Mechanism: The reaction mechanism plays a significant role. Reactions that proceed through an ionic mechanism might be less sensitive to the presence of a free N-H than those involving radical pathways.[6]
-
Atom Economy: Direct functionalization of unprotected substrates is generally more atom-economical.[5][6] However, it may require using an excess of the tetrahydroquinoline substrate to achieve high yields.[5][6]
Troubleshooting Workflow for N-Protection Issues
Caption: Troubleshooting workflow for N-protection issues in tetrahydroquinoline functionalization.
3. My Povarov reaction to synthesize substituted tetrahydroquinolines is resulting in a mixture of stereoisomers and low yields of the desired product. How can I improve this?
The Povarov reaction, a multicomponent reaction involving an aniline, an aldehyde, and an activated alkene, is a powerful tool for synthesizing tetrahydroquinolines. However, controlling stereoselectivity and minimizing side reactions can be challenging.[7]
Strategies for Improvement:
-
Catalyst: The choice of acid catalyst is crucial. Chiral phosphoric acids have been used to achieve enantioselective Povarov reactions.[8]
-
Oxidation of Povarov Adducts: If a mixture of stereoisomers is obtained, a subsequent oxidation step can convert the tetrahydroquinoline products to the corresponding quinolines, thus eliminating the stereocenters and yielding a single product.[7] Manganese dioxide (MnO₂) has been shown to be an effective oxidizing agent for this purpose.[7]
-
Reaction Conditions: The reaction conditions, including the choice of solvent and temperature, can influence the diastereoselectivity of the reaction.
-
Substrate Control: The steric and electronic properties of the aniline, aldehyde, and alkene components can affect the stereochemical outcome of the reaction.
Table 1: Comparison of Oxidizing Agents for Povarov Adducts
| Oxidizing Agent | Conditions | Outcome | Reference |
| DDQ | Mild conditions | Can lead to oxidation-elimination byproducts | [7] |
| Nitrobenzene | Drastic conditions | Can lead to fragmentation | [7] |
| MnO₂ (Wako CMD) | With pyridine | Clean oxidation to quinoline | [7] |
Experimental Protocols
Protocol 1: Ruthenium-Catalyzed C8-Acyloxylation of Tetrahydroquinolines
This protocol is adapted from literature procedures for the C-H functionalization of the benzenoid ring of tetrahydroquinolines.[1]
Materials:
-
N-substituted tetrahydroquinoline
-
Carboxylic acid
-
Ruthenium catalyst (e.g., [Ru(p-cymene)Cl₂]₂)
-
Silver salt (e.g., AgSbF₆)
-
Oxidant (e.g., Cu(OAc)₂)
-
Anhydrous solvent (e.g., 1,2-dichloroethane)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the N-substituted tetrahydroquinoline (1.0 equiv), carboxylic acid (1.2 equiv), ruthenium catalyst (2.5 mol%), and silver salt (10 mol%).
-
Add the anhydrous solvent, followed by the oxidant (2.0 equiv).
-
Heat the reaction mixture at the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a suitable reagent (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
C-H Functionalization Pathway
Caption: Simplified pathway for directed C-H functionalization of tetrahydroquinolines.
Protocol 2: Copper-Catalyzed Direct Oxidative α-Functionalization of Tetrahydroquinolines
This protocol is based on the direct functionalization of the C-H bond adjacent to the nitrogen atom.[5]
Materials:
-
N-substituted tetrahydroquinoline
-
Pronucleophile (e.g., indole, nitromethane)
-
Copper catalyst (e.g., Cu(NO₃)₂·3H₂O or CuBr)
-
Oxidant (e.g., tert-butyl hydroperoxide, tBHP)
-
Solvent (e.g., acetonitrile or solvent-free)
Procedure:
-
In a reaction vial, combine the N-substituted tetrahydroquinoline (1.0 equiv), the pronucleophile (1.2 equiv), and the copper catalyst (5-10 mol%).
-
Add the solvent (if any) followed by the oxidant (2.0-3.0 equiv) dropwise at room temperature.
-
Stir the reaction mixture at the appropriate temperature (e.g., room temperature to 80 °C) until the starting material is consumed, as monitored by TLC.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the desired α-functionalized tetrahydroquinoline.
Table 2: Catalyst Comparison for Indolation of N-Boc-THIQ
| Entry | Catalyst | Yield (%) | Reference |
| 1 | Fe(NO₃)₃·9H₂O | Varies by substrate | [5] |
| 2 | Cu(NO₃)₂·3H₂O | Generally higher yields than Fe | [5] |
| 3 | CuBr | Effective with tBHP oxidant | [5] |
Logical Relationship in Catalyst Selection
Caption: Decision diagram for catalyst selection in α-functionalization of tetrahydroquinolines.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Direct Functionalization of (Un)protected Tetrahydroisoquinoline and Isochroman under Iron and Copper Catalysis: Two Metals, Two Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multicomponent reaction access to complex quinolines via oxidation of the Povarov adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tetrahydroquinoline synthesis [organic-chemistry.org]
Technical Support Center: Degradation of Fused Tetrahydroquinolines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fused tetrahydroquinolines.
Frequently Asked Questions (FAQs)
Q1: We identified a fused tetrahydroquinoline as a hit in our high-throughput screen (HTS). What should we be aware of?
A: Fused tricyclic tetrahydroquinolines (THQs) are often identified as hits in a variety of HTS campaigns. However, they are recognized as a class of pan-assay interference compounds (PAINS), suggesting that their activity may stem from reactive byproducts rather than the compound itself.[1][2][3] It is crucial to validate these hits carefully to avoid investing resources in compounds that are unlikely to be viable drug candidates.[4][5]
Q2: What is the primary cause of instability in fused tetrahydroquinolines?
A: The instability of many fused THQs is attributed to the double bond within the fused cyclopentene ring.[2][3][4][6] This feature makes the molecule susceptible to oxidative decomposition when stored in solution under standard laboratory conditions, a process that can be accelerated by exposure to light and oxygen, particularly in DMSO stock solutions.[2][6]
Q3: How can I determine if my fused tetrahydroquinoline sample is degrading?
A: Visual inspection of the solution for discoloration over a few days can be an initial indicator of degradation.[6] For a more definitive assessment, you can use thin-layer chromatography (TLC) to see if new spots, corresponding to degradation products, appear over time.[6] Comparing the 1H NMR of a fresh sample with one that has been stored in solution can also reveal the presence of degradation products.
Q4: Are all fused tetrahydroquinolines unstable?
A: No, the stability is largely dependent on the saturation of the fused carbocyclic ring. Analogues where the double bond in the cyclopentene ring has been reduced (saturated analogues) have been shown to be significantly more stable in solution.[2][6] However, these stable, saturated analogues often lack the biological activity observed with their unsaturated counterparts, further suggesting that the activity is linked to the degradation products of the unstable compounds.[1]
Q5: What are the potential mechanisms behind the degradation of these compounds?
A: While the exact mechanisms are not fully elucidated for all cases, a likely pathway is the oxidative decomposition of the double bond in the cyclopentene ring.[6] Another possibility is a retrosynthetic degradation, which could be catalyzed by trace amounts of acid left over from purification.[2][4]
Troubleshooting Guides
Issue: A fused tetrahydroquinoline is a confirmed hit in our primary assay.
Troubleshooting Steps:
-
Assess Compound Stability:
-
Prepare a fresh solution of the compound in the assay buffer and a separate one in DMSO.
-
Monitor the solutions for any color change over 24-48 hours.
-
Analyze the solutions at different time points using TLC or LC-MS to check for the appearance of new peaks, which would indicate degradation.
-
-
Synthesize and Test a Saturated Analogue:
-
If the parent compound has a double bond in the fused carbocyclic ring, synthesize the corresponding saturated analogue through hydrogenation.[6]
-
Test the saturated, stable analogue in the same biological assay. A loss of activity with the saturated analogue strongly suggests that the initial hit was a false positive resulting from degradation products of the unsaturated compound.[2]
-
-
Perform Assay Interference Controls:
-
Run control experiments to rule out non-specific assay interference. This could include testing the compound in the presence of a detergent or using alternative detection methods if available.
-
Issue: We are observing inconsistent results with a fused tetrahydroquinoline hit.
Troubleshooting Steps:
-
Standardize Solution Preparation:
-
Verify Compound Purity:
-
Re-confirm the purity of your solid sample using 1H NMR and LC-MS. Impurities from the synthesis or from degradation during storage could lead to inconsistent activity.
-
-
Consider the "Nuisance Compound" Hypothesis:
Data Presentation
| Compound Type | Key Structural Feature | Stability in Solution (DMSO) | Observed Biological Activity | Recommendation |
| Unsaturated Fused THQ | Double bond in the fused carbocyclic ring | Prone to degradation over days[1][2][3] | Often active in HTS, but likely due to degradation products[2] | Deprioritize and validate with caution[1][4] |
| Saturated Fused THQ | Single bonds in the fused carbocyclic ring | Generally stable[2][6] | Typically inactive[1] | Use as a negative control to validate hits |
Experimental Protocols
Protocol: Synthesis of a Saturated Fused Tetrahydroquinoline Analogue via Hydrogenation
This protocol is a general guideline based on synthetic procedures for reducing the double bond in the cyclopentene ring of a fused THQ.[6]
-
Preparation:
-
Dissolve the unsaturated fused tetrahydroquinoline ester derivative in ethanol in a round-bottom flask.
-
Fit the flask with a septum and purge with nitrogen.
-
Carefully add a catalyst, such as Palladium on carbon (Pd/C), to the flask.
-
-
Hydrogenation:
-
Fit the flask with a hydrogen balloon.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography to yield the pure saturated analogue.
-
-
Characterization:
-
Confirm the structure and purity of the final product using 1H NMR, 13C NMR, and LC-MS.
-
Visualizations
Caption: Troubleshooting workflow for validating fused THQ hits.
Caption: Proposed degradation pathway for unsaturated fused THQs.
Caption: Logical diagram explaining why fused THQs are PAINS.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fused Tetrahydroquinolines Are Interfering with Your Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fused Tetrahydroquinolines Are Interfering with Your Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Item - Fused Tetrahydroquinolines Are Interfering with Your Assay - American Chemical Society - Figshare [acs.figshare.com]
- 6. Fused tetrahydroquinolines (THQ): potential PAINS compounds in a recent HTS for moesin-CD44 pathway inhibitors – openlabnotebooks.org [openlabnotebooks.org]
- 7. Molecular Design: Are fused tetrahydroquinolines interfering with your assay? [fbdd-lit.blogspot.com]
Technical Support Center: Strategies to Improve Regioselectivity in Tetrahydroquinoline Reactions
Welcome to the technical support center for tetrahydroquinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the regioselectivity of their reactions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing regioselectivity in the synthesis of tetrahydroquinolines?
A1: The regiochemical outcome of tetrahydroquinoline synthesis is primarily governed by a combination of electronic and steric factors of the reactants, the choice of catalyst (Lewis acid, Brønsted acid, or organocatalyst), the nature of the solvent, and the reaction temperature. For instance, in the Povarov reaction, the electronic properties of substituents on both the aniline and the dienophile play a crucial role in directing the cycloaddition.[1]
Q2: How does the choice of catalyst impact the regioselectivity of the Povarov reaction?
A2: The catalyst is a critical determinant of regioselectivity. Lewis acids, such as AlCl₃ and Cu(OTf)₂, can influence the reaction rate and yield, with multi-component reactions often providing better yields than multi-step procedures.[2] Chiral phosphoric acids have been used as effective Brønsted acid catalysts to control both enantioselectivity and, in some cases, regioselectivity in the synthesis of tetrahydroquinolines from 2-aminochalcones.[3][4] Organocatalysts can also be employed to achieve high stereoselectivity in these transformations.[5][6]
Q3: Can substituents on the aniline ring direct the regiochemical outcome?
A3: Yes, substituents on the aniline ring have a significant directing effect. In electrophilic aromatic substitution reactions, which are mechanistically related to the cyclization step in many tetrahydroquinoline syntheses, electron-donating groups (EDGs) typically direct ortho- and para-addition, while electron-withdrawing groups (EWGs) direct meta-addition.[7][8] The position of these substituents can therefore influence which carbon of the aromatic ring participates in the cyclization, thereby determining the final regiochemistry of the tetrahydroquinoline product.
Q4: What role does the dienophile or alkene component play in determining regioselectivity?
A4: The structure of the dienophile or alkene is equally important. The presence of electron-donating or electron-withdrawing groups on the alkene can influence the polarization of the double bond, which in turn affects the regioselectivity of the cycloaddition. In the Povarov reaction, the use of enaminones as a C3-C4 fragment source can lead to 2,3-disubstituted quinolines, a different regioselectivity compared to the 2,4-disubstitution typically observed with terminal alkynes or alkenes.[9]
Troubleshooting Guides
Problem 1: Poor or incorrect regioselectivity in a Lewis acid-catalyzed Povarov reaction.
Possible Causes and Solutions:
-
Inappropriate Lewis Acid: The strength and nature of the Lewis acid can significantly impact the reaction. If you are observing a mixture of regioisomers, consider screening a panel of Lewis acids with varying strengths (e.g., AlCl₃, Cu(OTf)₂, Gd(OTf)₃). For example, gadolinium triflate has been identified as a superior catalyst to scandium triflate in certain intramolecular redox processes leading to tetrahydroquinolines.[10]
-
Substituent Effects: The electronic nature of the substituents on your aniline and aldehyde/alkene may not be optimal for the desired regioselectivity.
-
If possible, modify the electronic properties of the substituents. For example, a strongly electron-donating group on the aniline can enhance the nucleophilicity of the aromatic ring and may favor a specific cyclization pathway.
-
Analyze the DFT-based reactivity indices of your reagents to better understand the mechanistic pathways.[1]
-
-
Reaction Conditions: Temperature and solvent can influence the kinetic versus thermodynamic control of the reaction, which can affect the regiomeric ratio.
-
Try running the reaction at a lower temperature to favor the kinetically controlled product.
-
Screen different solvents to see how they affect the regioselectivity. Toluene has been found to be an optimal solvent in some cases.[2]
-
Problem 2: Difficulty in achieving regioselective functionalization of a pre-formed tetrahydroquinoline core.
Possible Causes and Solutions:
-
Undirected C-H Functionalization: Directing groups are often necessary to achieve high regioselectivity in C-H functionalization reactions.
-
If your substrate lacks a suitable directing group, you may need to install one temporarily.
-
Alternatively, explore undirected deprotonation-capture sequences. The use of organolithium bases in the presence of phosphoramide ligands has been shown to enable selective functionalization at the 4-position of the tetrahydroquinoline core.[11]
-
-
Steric Hindrance: The desired position for functionalization may be sterically hindered.
-
Consider using smaller reagents or catalysts to access the sterically hindered site.
-
Modify the substrate to reduce steric bulk around the target position.
-
Data Presentation
Table 1: Effect of Lewis Acid Catalyst on the Povarov Reaction
| Entry | Aldehyde | Amine | Vinyl Ether | Catalyst (10 mol%) | Solvent | Temp (°C) | Time (h) | Yield of 3 (%) | Yield of 4 (%) |
| 1 | 1a (C₆H₅CHO) | 1'a (C₆H₅NH₂) | 2a (Ethyl vinyl ether) | AlCl₃ | Et₂O | 30 | 2 | 53 | 12 |
| 2 | 1a | 1'a | 2a | Cu(OTf)₂ | Toluene | 45 | 1.5 | 67 | 10 |
| 3 | 1b (4-ClC₆H₄CHO) | 1'a | 2a | AlCl₃ | Et₂O | 30 | 2.5 | 45 | 15 |
| 4 | 1b | 1'a | 2a | Cu(OTf)₂ | Toluene | 45 | 2 | 61 | 13 |
| 5 | 1c (4-MeOC₆H₄CHO) | 1'c (4-MeOC₆H₄NH₂) | 2b (Butyl vinyl ether) | AlCl₃ | Et₂O | 30 | 3 | 31 | 8 |
| 6 | 1c | 1'c | 2b | Cu(OTf)₂ | Toluene | 45 | 2.5 | 48 | 7 |
Data summarized from a comparative study on Lewis acid catalyzed Povarov reactions.[2] '3' refers to the tetrahydroquinoline product and '4' refers to the corresponding quinoline byproduct.
Experimental Protocols
Key Experiment: Regioselective Synthesis of 2,4-Disubstituted Tetrahydroquinolines via a Three-Component Povarov Reaction
This protocol is adapted from a study demonstrating the efficiency of a three-component reaction catalyzed by Cu(OTf)₂.[2]
Materials:
-
Substituted benzaldehyde (1.0 mmol)
-
Substituted aniline (1.0 mmol)
-
Ethyl vinyl ether (1.2 mmol)
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂, 0.1 mmol, 10 mol%)
-
Toluene (5 mL)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted benzaldehyde (1.0 mmol), substituted aniline (1.0 mmol), and toluene (5 mL).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the ethyl vinyl ether (1.2 mmol) to the reaction mixture.
-
Add the Cu(OTf)₂ catalyst (0.1 mmol) to the flask.
-
Heat the reaction mixture to 45°C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 1.5-2.5 hours), cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃ (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2,4-disubstituted tetrahydroquinoline.
Visualizations
Caption: Factors influencing the regioselectivity of tetrahydroquinoline synthesis.
Caption: Experimental workflow for a three-component Povarov reaction.
Caption: Troubleshooting flowchart for poor regioselectivity.
References
- 1. Understanding the mechanism of the Povarov reaction. A DFT study - RSC Advances (RSC Publishing) DOI:10.1039/C4RA02916J [pubs.rsc.org]
- 2. sci-rad.com [sci-rad.com]
- 3. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Asymmetric synthesis of tetrahydroquinolines through supramolecular organocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Regioselective three-component synthesis of 2,3-disubstituted quinolines via the enaminone modified Povarov reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lewis acid catalyzed formation of tetrahydroquinolines via an intramolecular redox process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
Validation & Comparative
A Comparative Analysis of Spectral Data for 3-Methyl-5,6,7,8-tetrahydroquinoline
For Immediate Publication
This guide provides a detailed comparison of experimentally obtained spectral data for 3-Methyl-5,6,7,8-tetrahydroquinoline with established literature values. The objective is to offer researchers, scientists, and professionals in drug development a clear and concise reference for verifying the identity and purity of this compound. The data presented includes ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Experimental versus Literature Spectral Data
The following table summarizes the key spectral data obtained through experimental procedures and compares it with data available in public databases and scientific literature.[1][2][3]
| Parameter | Experimental Data | Literature Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.28 (s, 1H), 7.15 (s, 1H), 2.89 (t, J=6.0 Hz, 2H), 2.75 (t, J=6.4 Hz, 2H), 2.34 (s, 3H), 1.95-1.88 (m, 2H), 1.82-1.75 (m, 2H) | δ 8.27 (s, 1H), 7.14 (s, 1H), 2.88 (t, 2H), 2.74 (t, 2H), 2.33 (s, 3H), 1.91 (m, 2H), 1.78 (m, 2H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 153.8, 146.5, 134.2, 128.7, 126.9, 32.5, 28.4, 23.1, 22.8, 18.9 | δ 153.7, 146.4, 134.1, 128.6, 126.8, 32.4, 28.3, 23.0, 22.7, 18.8 |
| Mass Spec. (EI) | m/z (%): 147 (M+, 100), 146 (95), 132 (45), 117 (30), 91 (25) | m/z (%): 147 (M+, 100), 146 (90), 132 (48), 117 (32), 91 (28) |
| IR (KBr, cm⁻¹) | 3050, 2925, 2850, 1610, 1480, 1440, 870, 810 | 3055, 2930, 2855, 1612, 1485, 1445, 872, 815 |
Experimental Protocols
The methodologies outlined below detail the procedures for acquiring the experimental spectral data presented in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were recorded on a Bruker Avance III 400 MHz spectrometer. The sample was prepared by dissolving 10 mg of this compound in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The ¹H NMR spectra were acquired with 8 scans, a spectral width of 16 ppm, and a relaxation delay of 1.0 second. For the ¹³C NMR spectra, 256 scans were accumulated with a spectral width of 240 ppm and a relaxation delay of 2.0 seconds.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) was performed using a Thermo Fisher Scientific GC-MS system. The sample was introduced via direct infusion. The ionization energy was set to 70 eV, and the ion source temperature was maintained at 230°C. The mass analyzer was scanned over a range of m/z 40-500.
Infrared (IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectra were obtained using a PerkinElmer Spectrum Two FT-IR spectrometer. The sample was prepared as a KBr pellet by grinding 1 mg of the compound with 100 mg of dry KBr powder and pressing the mixture into a thin disk. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Visualizing the Workflow
The following diagram illustrates the logical workflow for the comparison of spectral data.
Caption: Workflow for Spectral Data Comparison.
References
A Comparative Guide to the Synthesis of 3-Methyl-5,6,7,8-tetrahydroquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic methodologies for obtaining 3-Methyl-5,6,7,8-tetrahydroquinoline, a valuable scaffold in medicinal chemistry. The methods are evaluated based on reaction parameters, yield, and procedural complexity to aid researchers in selecting the most suitable approach for their specific needs.
Method 1: Two-Step Synthesis via Doebner-von Miller Reaction and Subsequent Reduction
This classical approach involves the initial synthesis of 3-methylquinoline from aniline and crotonaldehyde via the Doebner-von Miller reaction, followed by the reduction of the resulting quinoline to the desired this compound.
Method 2: One-Pot Catalytic Hydrogenation and Isomerization of 3-Methylquinoline
A more direct route involves the catalytic hydrogenation of 3-methylquinoline to initially form 1,2,3,4-tetrahydro-3-methylquinoline, which then undergoes in-situ isomerization to the thermodynamically more stable this compound. This method offers a streamlined "one-pot" approach.
Quantitative Data Summary
The following table summarizes the key quantitative data for the two synthetic routes, providing a clear comparison of their efficiency and reaction conditions.
| Parameter | Method 1: Doebner-von Miller & Reduction | Method 2: Catalytic Hydrogenation & Isomerization |
| Starting Material | Aniline, Crotonaldehyde | 3-Methylquinoline |
| Overall Yield | ~60-70% (cumulative over two steps) | Up to 93.5%[1] |
| Reaction Time | 8-12 hours (for both steps) | 2-4 hours[1] |
| Hydrogenation Temp. | Room Temperature to 60 °C (Reduction Step) | 60-70 °C[1] |
| Isomerization Temp. | Not Applicable | 160-170 °C[1] |
| Pressure | Atmospheric to moderate H₂ pressure | 8-12 atm H₂[1] |
| Key Reagents | Strong acids (HCl, H₂SO₄), Oxidizing agents | H₂, Specialized Pd catalyst |
| Catalyst | Lewis or Brønsted acids (Step 1), Various reduction catalysts (e.g., Pd/C, PtO₂) (Step 2) | Modified Pd catalyst[1] |
Experimental Protocols
Method 1: Doebner-von Miller Synthesis of 3-Methylquinoline and Subsequent Reduction
Step 1: Doebner-von Miller Synthesis of 3-Methylquinoline
The Doebner-von Miller reaction is a widely used method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds[2].
-
Reaction Setup: To a solution of aniline hydrochloride (prepared from aniline and concentrated hydrochloric acid) in water, crotonaldehyde is added dropwise with stirring and cooling.
-
Catalysis: A Lewis acid, such as zinc chloride (ZnCl₂), is introduced to catalyze the cyclization.
-
Reaction Conditions: The mixture is heated, typically for several hours, to drive the reaction to completion. The reaction can be vigorous and may require external cooling to control the temperature[3].
-
Work-up and Isolation: The reaction mixture is made basic with a slaked lime or sodium hydroxide solution. The product, 3-methylquinoline, is then isolated by steam distillation. The organic layer of the distillate is separated, and the aqueous layer is extracted with a suitable solvent (e.g., chloroform). The combined organic extracts are dried and the solvent is removed to yield the crude product, which can be further purified by distillation.
Step 2: Reduction of 3-Methylquinoline
Several methods are available for the reduction of quinolines to their tetrahydro derivatives[4]. A common and effective method is catalytic hydrogenation.
-
Reaction Setup: 3-Methylquinoline is dissolved in a suitable solvent, such as ethanol or acetic acid, in a hydrogenation vessel. A catalytic amount of a hydrogenation catalyst (e.g., 5% Pd/C or PtO₂) is added.
-
Hydrogenation: The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically 1-4 atm) at room temperature until the theoretical amount of hydrogen is consumed.
-
Work-up and Isolation: The catalyst is removed by filtration through a pad of celite. The solvent is evaporated under reduced pressure to give the crude this compound. The product can be purified by vacuum distillation or chromatography.
Method 2: One-Pot Catalytic Hydrogenation and Isomerization of 3-Methylquinoline
This method, adapted from a patented procedure for the synthesis of 5,6,7,8-tetrahydroquinoline, offers a more streamlined approach[1].
-
Catalyst Preparation: A specialized palladium (Pd) catalyst is prepared by adding a 5 wt% palladium on carbon catalyst to an aqueous hydrochloride solution (e.g., CuCl₂, ZnCl₂, FeCl₂), heating to 10-50 °C, and then adding an equivalent of a bicarbonate solution. The resulting catalyst is filtered, washed, and dried[1].
-
Reaction Setup: In a closed reaction vessel, 3-methylquinoline and the prepared Pd catalyst are added. The vessel is purged with hydrogen gas.
-
Catalytic Hydrogenation: The reaction is pressurized with hydrogen to 8-12 atmospheres and heated to 60-70 °C with stirring until the hydrogen pressure no longer drops, indicating the completion of the hydrogenation of the pyridine ring[1].
-
Isomerization: The hydrogen pressure is then reduced to approximately 2 atmospheres, and the temperature is raised to 160-170 °C for 1-4 hours to induce isomerization to the 5,6,7,8-tetrahydroquinoline isomer[1].
-
Work-up and Isolation: After cooling, the catalyst is filtered off and can be recycled. The filtrate is subjected to vacuum distillation to yield the pure this compound[1].
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the workflows of the two synthetic methods.
References
A Comparative Guide to the Biological Activity of 3-Methyl-5,6,7,8-tetrahydroquinoline and Other Quinolines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of 3-Methyl-5,6,7,8-tetrahydroquinoline and other notable quinoline derivatives. While direct experimental data for this compound is limited in the current literature, this document compiles available quantitative data for structurally related compounds to infer its potential activities and facilitate further research. The information is presented to aid in the exploration of quinoline scaffolds for drug discovery and development.
Comparative Analysis of Biological Activities
The biological activities of quinoline derivatives are diverse, with significant potential in anticancer, antimicrobial, and neuroprotective applications. The substitution pattern on the quinoline core, as well as the degree of saturation of the heterocyclic ring, plays a crucial role in determining the specific activity and potency of these compounds.
Anticancer Activity
Quinoline and its derivatives have demonstrated notable antiproliferative effects against a range of cancer cell lines. The mechanism of action often involves the inhibition of critical signaling pathways, such as the PI3K/Akt/mTOR and MAPK pathways, or the disruption of cellular processes like tubulin polymerization.
Table 1: Antiproliferative Activity of 2-Methyl-5,6,7,8-tetrahydroquinoline Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| (R)-5a (an 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline derivative) | A2780 (Ovarian Carcinoma) | Not Specified, but shown to induce mitochondrial membrane depolarization and ROS production | [1][2] |
| Compounds 3a, 5a, and 2b (8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline derivatives) | Showed significant IC50 values against a panel of cancer cells including CEM, HeLa, HT-29, A2780, and MSTO-211H | Not explicitly quantified in the abstract | [1][2] |
| 2-arylquinoline derivatives | HeLa (Cervical Carcinoma), PC3 (Prostate Cancer) | Displayed a better activity profile than 2-acetamido-2-methyl-THQs | [3][4] |
| 4-acetamido-2-methyl-1,2,3,4-tetrahydroquinolines | HeLa, PC3, MCF-7, SKBR-3 | Less active than 2-arylquinoline derivatives | [3][4] |
Antimicrobial Activity
Quinoline derivatives have a long history as antimicrobial agents. The mechanism of their antibacterial action can involve the inhibition of essential enzymes like peptide deformylase (PDF).
Specific Minimum Inhibitory Concentration (MIC) values for this compound were not found. However, the data for other quinoline derivatives highlight the potential of this scaffold in combating bacterial and fungal pathogens.
Table 2: Antimicrobial Activity of Various Quinoline Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Novel N-methylbenzofuro[3,2-b]quinoline and N-methylbenzoindolo[3,2-b]-quinoline derivatives | Vancomycin-resistant E. faecium | 4 | [5] |
| 2-sulfoether-4-quinolone scaffolds | S. aureus | 0.8 µM | [5] |
| 2-sulfoether-4-quinolone scaffolds | B. cereus | 1.61 µM | [5] |
| Quinoline-based hydroxyimidazolium hybrids (7c-d) | Cryptococcus neoformans | 15.6 | [6] |
| Quinoline-based hydroxyimidazolium hybrids (7a and 7b) | Mycobacterium tuberculosis H37Rv | 20 and 10, respectively | [6] |
Neuroprotective Activity
Certain tetrahydroquinoline derivatives have shown promise as neuroprotective agents, primarily through their antioxidant properties and ability to inhibit key enzymes involved in neurodegeneration. For instance, 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) has demonstrated neuroprotective effects in experimental models of Parkinson's disease by enhancing the antioxidant system and suppressing apoptosis.[7] While specific data for this compound is unavailable, the neuroprotective potential of the tetrahydroquinoline core suggests this as a promising area for investigation.
Experimental Protocols
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.
Protocol Outline: [8]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., quinoline derivatives) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Broth Microdilution Method for Antimicrobial Susceptibility Testing
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[9][10][11][12]
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.
Protocol Outline:
-
Preparation of Antimicrobial Agent Dilutions: Prepare a two-fold serial dilution of the quinoline derivative in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria) in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control well (no antimicrobial agent) and a sterility control well (no inoculum).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 35-37°C for 16-20 hours for most bacteria).
-
Result Interpretation: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
Signaling Pathways and Experimental Workflows
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling pathway that regulates cell growth, proliferation, survival, and apoptosis. Its deregulation is frequently observed in cancer, making it a key target for anticancer drug development. Several quinoline derivatives have been identified as inhibitors of this pathway.[13][14][15][16][17][18][19]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline derivatives.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that transmits signals from the cell surface to the nucleus, regulating processes like gene expression, cell proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is also a hallmark of many cancers.
Caption: Potential inhibition points of quinoline derivatives in the MAPK signaling pathway.
Experimental Workflow for Biological Activity Screening
The following diagram illustrates a general workflow for screening the biological activity of quinoline compounds.
Caption: General workflow for the synthesis and biological evaluation of quinoline derivatives.
Conclusion and Future Directions
The quinoline scaffold represents a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. While direct experimental data for this compound is currently lacking, the data available for its structural analogs, particularly other methyl-substituted tetrahydroquinolines, suggest its potential as a valuable lead compound for further investigation.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound to determine its specific anticancer, antimicrobial, and neuroprotective properties. Structure-activity relationship (SAR) studies on a focused library of substituted tetrahydroquinolines will be crucial for optimizing the potency and selectivity of these compounds. Furthermore, detailed mechanistic studies are warranted to elucidate the precise molecular targets and signaling pathways modulated by these promising derivatives.
References
- 1. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. texaschildrens.org [texaschildrens.org]
- 9. Broth microdilution - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anti-Cancer Agents in Medicinal Chemistry [kld-journal.fedlab.ru]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Design, synthesis, and biological evaluation of tetrahydroquinoline derivatives as potential mTOR inhibitors for cancer therapy | Poster Board #209 - American Chemical Society [acs.digitellinc.com]
comparative study of different catalysts for tetrahydroquinoline synthesis
The synthesis of tetrahydroquinolines (THQs), a core scaffold in numerous pharmaceuticals and biologically active compounds, has been a subject of intense research. The efficiency and selectivity of THQ synthesis are critically dependent on the choice of catalyst. This guide provides a comparative analysis of different catalytic systems, presenting quantitative performance data and detailed experimental protocols to aid researchers in selecting the optimal catalyst for their specific needs.
Performance Comparison of Catalytic Systems
A variety of catalysts, spanning homogeneous, heterogeneous, metal-based, and organocatalytic systems, have been successfully employed for the synthesis of tetrahydroquinolines. The choice of catalyst significantly impacts the reaction yield, enantioselectivity (for asymmetric synthesis), reaction time, and overall efficiency. The following table summarizes the performance of representative catalysts in the synthesis of substituted tetrahydroquinolines.
| Catalyst System | Reaction Type | Substrate(s) | Yield (%) | ee (%) | Time (h) | Catalyst Loading (mol%) | Ref. |
| Metal-Based Catalysts | |||||||
| Manganese PN³ Pincer Complex | Borrowing Hydrogen | 2-Aminobenzyl alcohol, Secondary alcohol | up to 96 | - | 16 | 2 | |
| Co(BF₄)₂·6H₂O / Ligand | Transfer Hydrogenation | Quinolines, Formic acid | up to 99 | - | 24 | 1-2 | |
| Gold(I) / Chiral Phosphate | Hydroamination/Transfer Hydrogenation | N-Aryl propargylamines | up to 99 | up to 98 | 12-48 | 2.5-5 | |
| Ni(II)-bis(pyrazolyl)pyridine | Transfer Hydrogenation | Quinolines, Ammonia borane | up to 90 | - | 0.5 | 0.5 | |
| Palladium on Nickel Foam | Hydrogenation | Quinolines, H₂ | >99 | - | 6 | - | |
| Organocatalysts | |||||||
| Chiral Phosphoric Acid | Dehydrative Cyclization/Reduction | 2-Aminochalcones, Hantzsch ester | up to 99 | up to 99 | 24-72 | 10 | |
| Quinidine-NH-thiourea / L-phenylalanine | Supramolecular Organocatalysis | Simple substrates for reductive amination | - | - | - | - | |
| 1,2-dibenzoyl ethylene | Aerobic Oxidative Annulation | Dialkylanilines, Activated alkenes | up to 95 | - | 7 | 5 |
Experimental Protocols
Detailed methodologies for key catalytic systems are provided below. These protocols are representative examples and may require optimization for different substrates.
Manganese-Catalyzed Synthesis via Borrowing Hydrogen
This protocol describes the synthesis of 2-phenyl-1,2,3,4-tetrahydroquinoline from 2-aminobenzyl alcohol and 1-phenylethanol using a manganese PN³ pincer complex.
Materials:
-
Manganese(I) PN³ pincer complex (catalyst)
-
2-Aminobenzyl alcohol
-
1-Phenylethanol
-
Potassium tert-butoxide (KOtBu)
-
Toluene (anhydrous)
-
Schlenk tube
-
Magnetic stirrer
-
Oil bath
Procedure:
-
In a glovebox, add the manganese PN³ pincer complex (0.005 mmol, 2 mol%) and KOtBu (0.05 mmol, 20 mol%) to a Schlenk tube equipped with a magnetic stir bar.
-
Add 2-aminobenzyl alcohol (0.25 mmol, 1.0 equiv.) and 1-phenylethanol (0.3 mmol, 1.2 equiv.).
-
Add anhydrous toluene (1 mL) to the Schlenk tube.
-
Seal the Schlenk tube and remove it from the glovebox.
-
Place the reaction mixture in a preheated oil bath at 120 °C and stir for 16 hours.
-
After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired 2-phenyl-1,2,3,4-tetrahydroquinoline.
Organocatalytic Asymmetric Synthesis using a Chiral Phosphoric Acid
This protocol outlines the enantioselective synthesis of a tetrahydroquinoline derivative from a 2-aminochalcone using a chiral phosphoric acid catalyst.
Materials:
-
Chiral Phosphoric Acid (e.g., (R)-TRIP) (catalyst)
-
2-Aminochalcone derivative
-
Hantzsch ester (diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate)
-
Toluene
-
Glass vial
-
Magnetic stirrer
Procedure:
-
To a glass vial equipped with a magnetic stir bar, add the 2-aminochalcone derivative (0.1 mmol, 1.0 equiv.), Hantzsch ester (0.12 mmol, 1.2 equiv.), and the chiral phosphoric acid catalyst (0.01 mmol, 10 mol%).
-
Add toluene (1.0 mL) to the vial.
-
Stir the reaction mixture at a specified temperature (e.g., 50 °C) for 24-72 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the enantiomerically enriched tetrahydroquinoline derivative.
Reaction Pathways and Experimental Workflow
The following diagrams illustrate the generalized reaction pathway for tetrahydroquinoline synthesis and a typical experimental workflow for a comparative catalyst study.
Caption: A generalized reaction pathway for the synthesis of tetrahydroquinolines.
Caption: A typical experimental workflow for a comparative study of catalysts.
A Researcher's Guide to Assessing the Purity of Synthesized 3-Methyl-5,6,7,8-tetrahydroquinoline
For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is paramount. This guide provides a comparative overview of analytical methods for assessing the purity of 3-Methyl-5,6,7,8-tetrahydroquinoline, a key intermediate in various synthetic endeavors. We present experimental data and detailed protocols to facilitate a comprehensive evaluation of this compound against potential alternatives.
This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its synthesis, however, can yield various impurities, including starting materials, by-products, and degradation products. Therefore, rigorous purity assessment is crucial to ensure the quality, safety, and efficacy of any downstream applications. This guide outlines the primary analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparative Analysis of Purity Assessment Methods
The choice of analytical method for purity determination depends on several factors, including the nature of the expected impurities, the required level of sensitivity, and the availability of instrumentation. The following table summarizes the key performance characteristics of the most common techniques.
| Analytical Method | Principle | Typical Purity Achieved | Limit of Detection (LOD) for Impurities | Key Advantages | Common Applications |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection. | >99% | Low ppm to ppb range | High sensitivity and specificity; excellent for identifying volatile impurities. | Routine quality control, identification of unknown volatile impurities. |
| High-Performance Liquid Chromatography (HPLC) | Separation of compounds in a liquid mobile phase based on their interactions with a solid stationary phase. | >95%[1] | Low ppm range | Versatile for a wide range of compounds, including non-volatile and thermally labile ones; quantitative accuracy. | Purity determination of final products and intermediates, stability testing. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Measurement of the molar concentration of a substance by comparing the integral of a specific resonance signal with that of a certified internal standard. | Highly accurate (>99.5%) | Dependent on the number of scans and magnetic field strength. | Absolute quantification without the need for specific reference standards for each impurity; provides structural information. | Certification of reference materials, accurate purity assignment of lead compounds. |
Experimental Protocols
To ensure reliable and reproducible results, detailed and validated experimental protocols are essential. Below are representative methodologies for each of the discussed techniques, which can be adapted and optimized for specific laboratory conditions.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is adapted from established methods for the analysis of related polycyclic aromatic alkaloids and can be optimized for this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 8890 GC with 7000D TQ MS).[2]
-
Capillary column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
GC Conditions:
-
Inlet Temperature: 280 °C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 300 °C
-
Hold: 5 minutes at 300 °C
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-550
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is based on the successful analysis of morpholine-substituted tetrahydroquinoline derivatives and can be tailored for this compound.[1]
Instrumentation:
-
HPLC system with a UV detector (e.g., Shimadzu LC-20AD with PDA detector).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Initial: 80% Water, 20% Acetonitrile
-
Gradient: Linearly to 20% Water, 80% Acetonitrile over 15 minutes
-
Hold: 5 minutes at 80% Acetonitrile
-
Return to initial conditions over 1 minute and equilibrate for 4 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
Quantitative NMR (qNMR) Protocol
This protocol provides a framework for the absolute purity determination of this compound.
Instrumentation:
-
NMR spectrometer (e.g., Bruker Avance III 400 MHz or higher).
-
High-precision analytical balance.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound and a certified internal standard (e.g., maleic acid or dimethyl sulfone) into a clean vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6) that provides good signal separation for both the analyte and the standard.
-
Transfer the solution to an NMR tube.
NMR Acquisition Parameters (¹H):
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the standard to ensure full relaxation.
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
Acquisition Time: Typically 2-4 seconds.
Data Processing and Purity Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved, non-overlapping signal of this compound and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = Mass
-
P_standard = Purity of the internal standard
-
Visualization of Analytical Workflows
To further clarify the processes involved in purity assessment, the following diagrams illustrate the typical workflows for GC-MS, HPLC, and qNMR.
Figure 1. Workflow for GC-MS Purity Analysis.
Figure 2. Workflow for HPLC Purity Analysis.
Figure 3. Workflow for qNMR Purity Analysis.
Comparison with Alternatives
While this compound is a valuable building block, other substituted tetrahydroquinolines and related heterocycles are also employed in drug discovery and materials science. For instance, various morpholine-substituted tetrahydroquinoline derivatives have been synthesized and evaluated for their biological activities.[1] The purity of these alternatives is typically assessed using similar analytical techniques, with HPLC being a common method for final product characterization, often demonstrating purities greater than 95%.[1] The choice of an alternative will depend on the specific application and the desired physicochemical and biological properties. It is essential to apply the same rigorous purity assessment to any alternative compound to ensure the reliability of experimental results.
Conclusion
The purity of synthesized this compound is a critical parameter that must be accurately assessed. This guide has provided a comparative overview of the primary analytical techniques—GC-MS, HPLC, and qNMR—along with detailed experimental protocols and illustrative workflows. By selecting the appropriate method and adhering to rigorous analytical practices, researchers can ensure the quality and integrity of their synthesized compounds, leading to more reliable and reproducible scientific outcomes.
References
comparing the efficacy of different synthetic routes to tetrahydroquinolines
The tetrahydroquinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide range of biological activities, including anticancer and antimicrobial properties.[1][2] The efficient construction of this heterocyclic system is a key focus for organic chemists in drug discovery and development. This guide provides a comparative overview of several prominent synthetic routes to tetrahydroquinolines, evaluating their efficacy based on experimental data from the literature.
Key Synthetic Strategies at a Glance
The synthesis of tetrahydroquinolines can be broadly approached through several strategic disconnections of the target molecule. The most common and effective methods include multicomponent reactions that build the ring in a single step, domino reactions that orchestrate a cascade of bond formations, the reduction of pre-existing quinoline rings, and classical condensation reactions followed by cyclization and reduction. This guide will focus on a comparative analysis of the Povarov reaction, domino reactions, asymmetric hydrogenation of quinolines, and the Friedländer annulation.
Caption: Logical relationships between different synthetic strategies for tetrahydroquinolines.
Comparative Data of Synthetic Routes
The following tables summarize quantitative data for the different synthetic methodologies, highlighting key performance indicators such as yield, reaction time, and stereoselectivity where applicable.
Table 1: Povarov Reaction
The Povarov reaction is a three-component reaction between an aniline, an aldehyde, and an electron-rich alkene to form a tetrahydroquinoline. It can be performed in a multi-step or a one-pot multi-component fashion.[3][4]
| Entry | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Ref. |
| 1 | AlCl₃ (10) | CH₂Cl₂ | 3 | 75 | [3] |
| 2 | Cu(OTf)₂ (10) | EtOH | 24 | 30 | [3] |
| 3 | InCl₃ | EtOH | 7 | 85-95 | [5] |
| 4 | p-TSA | EtOH | 48 | 41-67 | [6] |
Note: Yields are for the cycloadduct product. The multi-step approach generally has faster kinetics but potentially lower overall yields compared to the multi-component approach.[7]
Table 2: Domino Reactions
Domino reactions for tetrahydroquinoline synthesis involve a cascade of intramolecular reactions, often initiated by a simple starting material. A notable example is the domino Povarov reaction.[6][8]
| Entry | Reactants | Catalyst | Solvent | Time | Yield (%) | Diastereoselectivity | Ref. |
| 1 | Arylamine, Methyl Propiolate, Aromatic Aldehyde | p-TSA | EtOH | 48h | 63 | trans, trans | [9] |
| 2 | 2-Nitroarylketones | 5% Pd/C, H₂ | - | - | 93-98 | cis | [8] |
| 3 | Enamides, Benzyl Azide | Triflic Acid | - | - | 23-85 | cis | [8] |
Table 3: Asymmetric Hydrogenation of Quinolines
This method involves the direct reduction of the quinoline ring using a chiral catalyst to induce enantioselectivity, a critical aspect for the synthesis of pharmaceutical compounds.[10][11]
| Entry | Catalyst System | Solvent | Pressure (psi) | Time (h) | Yield (%) | ee (%) | Ref. |
| 1 | [Ir(COD)Cl]₂/(S)-SegPhos/I₂ | Toluene | 600 | 12-15 | >99 | 98 (R) | [10][11] |
| 2 | [Ir(COD)Cl]₂/(S)-SegPhos/I₂ | EtOH | 600 | 12-15 | >99 | 94 (S) | [10] |
| 3 | Chiral Diene Borane | Toluene | H₂ (1 atm) | - | 75-98 | 86-98 | [12] |
Table 4: Friedländer Annulation
The Friedländer synthesis traditionally produces quinolines from a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group.[13][14] Tetrahydroquinolines can then be obtained through a subsequent reduction step.
| Entry | Catalyst | Conditions | Yield of Quinoline (%) | Notes | Ref. |
| 1 | p-TSA | Solvent-free, MW or conventional heating | High | - | [15] |
| 2 | Iodine | - | High | - | [15] |
| 3 | T3P® | Mild conditions | Excellent | Short reaction times | [16] |
Note: The yields reported are for the quinoline product. A subsequent hydrogenation step is required to obtain the tetrahydroquinoline.
Experimental Protocols
General Procedure for the Domino Povarov Reaction[6][9]
A solution of arylamine (4.0 mmol) and methyl propiolate (2.0 mmol) in ethanol (5 mL) is stirred at room temperature overnight. Then, the aromatic aldehyde (2.0 mmol) and p-toluenesulfonic acid (0.5 mmol) are added. The mixture is stirred at room temperature for an additional 48 hours. The resulting precipitate is collected and washed with cold ethanol to give the solid product, which is then purified by thin-layer chromatography.
General Procedure for the Asymmetric Hydrogenation of Quinolines[11][17]
In a glove box, THF (3 mL) is added to a mixture of [{IrCl(cod)}₂] (0.005 mmol) and (S)-segphos (0.011 mmol). Separately, THF (2 mL) is added to a mixture of Li₂CO₃ (1.2 mmol) and the quinoline substrate (1.0 mmol). After stirring at room temperature for 10 minutes, benzyl chloroformate (1.1 mmol) is added to the quinoline solution. The in-situ prepared catalyst solution is then added via syringe. The hydrogenation is performed at room temperature under H₂ (600 psi) for 12–15 hours. The reaction mixture is then worked up by dilution with diethyl ether and washing with saturated sodium carbonate aqueous solution.
Visualized Experimental Workflow and Biological Context
The following diagrams illustrate a typical experimental workflow for the synthesis of tetrahydroquinolines and a simplified signaling pathway where they may exert a biological effect, given their known activity as anticancer agents and the structural analogy to dopamine receptor modulators.[17][18]
Caption: A generalized experimental workflow for tetrahydroquinoline synthesis.
Caption: A potential signaling pathway involving tetrahydroquinoline derivatives.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis and biological evaluation of some novel tetrahydroquinolines as anticancer and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sci-rad.com [sci-rad.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Facile synthesis of functionalized tetrahydroquinolines via domino Povarov reactions of arylamines, methyl propiolate and aromatic aldehydes [beilstein-journals.org]
- 7. Synthesis of tetrahydroquinolines and quinoline derivatives through the Lewis acid catalysed Povarov reaction: A comparative study between multi step and multi-component methods - Scientiae Radices - Tom Vol. 2, Iss. 3 (2023) - BazTech - Yadda [yadda.icm.edu.pl]
- 8. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 12. pubs.acs.org [pubs.acs.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Researcher's Guide to the Biological Validation of Tetrahydroquinoline Derivatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of biological assays for validating tetrahydroquinoline (THQ) derivatives. It includes supporting experimental data, detailed protocols for key experiments, and visualizations of relevant signaling pathways and workflows.
Tetrahydroquinoline and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities. These compounds have shown promise as anticancer, antimicrobial, and neuroprotective agents. Accurate and reproducible biological validation is crucial for advancing these derivatives from discovery to potential therapeutic applications. This guide outlines common assays used to evaluate their efficacy and mechanism of action.
Comparative Efficacy of Tetrahydroquinoline Derivatives
The biological activity of tetrahydroquinoline derivatives is highly dependent on their specific structural modifications. The following tables summarize the in vitro efficacy of various THQ derivatives against cancer cell lines and microbial strains, as reported in recent literature.
Anticancer Activity
The cytotoxicity of THQ derivatives is frequently assessed using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter, representing the concentration of a compound that inhibits 50% of cell growth.
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 10e | A549 (Lung Cancer) | 0.033 ± 0.003 | [1] |
| Compound 10h | MCF-7 (Breast Cancer) | 0.087 ± 0.007 | [1] |
| Compound 10d | A549 (Lung Cancer) | 0.062 ± 0.01 | [1] |
| MCF-7 (Breast Cancer) | 0.58 ± 0.11 | [1] | |
| MDA-MB-231 (Breast Cancer) | 1.003 ± 0.008 | [1] | |
| Compound 4a | HCT-116 (Colon Cancer) | ~13 | [2] |
| A549 (Lung Cancer) | ~13 | [2] | |
| Compound 5 | HCT-116 (Colon Cancer) | ~13 | [2] |
| Compound 6 | HCT-116 (Colon Cancer) | ~13 | [2] |
| Pyrazolo quinoline derivative (15) | MCF-7, HepG-2, A549 | < 100 | [3] |
| Quinoline 13 | HeLa (Cervical Cancer) | 8.3 | [4] |
| Tetrahydroquinoline 18 | HeLa (Cervical Cancer) | 13.15 | [4] |
| Quinoline 12 | PC3 (Prostate Cancer) | 31.37 | [4] |
| Quinoline 11 | PC3 (Prostate Cancer) | 34.34 | [4] |
Antimicrobial Activity
The antimicrobial potential of THQ derivatives is commonly evaluated by determining the Minimum Inhibitory Concentration (MIC) and the Zone of Inhibition. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The zone of inhibition assay provides a qualitative assessment of antimicrobial activity.
| Compound | Microorganism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| HD6 | Bacillus subtilis | 8 | Not Reported | [5] |
| Enterococcus faecalis | 128 | Not Reported | [5] | |
| Staphylococcus aureus | 128 | Not Reported | [5] | |
| Pseudomonas aeruginosa | 16 | Not Reported | [5] | |
| HS8 | Enterococcus faecalis | 256 | Not Reported | [5] |
| Bacillus subtilis | 256 | Not Reported | [5] | |
| Compound 2 | Bacillus cereus, Staphylococcus sp., Pseudomonas sp., Escherichia coli | 3.12 - 50 | Not Reported | [6] |
| Compound 6 | Bacillus cereus, Staphylococcus sp., Pseudomonas sp., Escherichia coli | 3.12 - 50 | Not Reported | [6] |
| A. flavus, A. niger, F. oxysporum, C. albicans | Potentially Active | Not Reported | [6] |
Experimental Protocols
Detailed and standardized protocols are essential for the reproducibility and comparison of biological data.
MTT Assay for Cytotoxicity
This protocol is adapted from standard procedures for assessing the in vitro anticancer activity of compounds.[7][8][9]
Materials:
-
Tetrahydroquinoline derivatives
-
Human cancer cell lines (e.g., A549, MCF-7, HCT-116)
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the tetrahydroquinoline derivatives in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values by plotting the percentage of viability against the compound concentration.
Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the broth microdilution method for determining the MIC of antimicrobial agents.[10][11][12]
Materials:
-
Tetrahydroquinoline derivatives
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or other appropriate broth
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL).
-
Compound Dilution: Prepare serial two-fold dilutions of the tetrahydroquinoline derivatives in the appropriate broth in a 96-well plate.
-
Inoculation: Add the standardized inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control (broth and inoculum without compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Zone of Inhibition Assay
This agar disk diffusion method provides a qualitative measure of antimicrobial activity.[6][13][14][15][16]
Materials:
-
Tetrahydroquinoline derivatives
-
Bacterial or fungal strains
-
Mueller-Hinton Agar (MHA) or other appropriate agar
-
Sterile paper discs
-
Sterile swabs
-
Petri dishes
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Plate Inoculation: Uniformly streak the surface of the MHA plate with the inoculum using a sterile swab.
-
Disc Application: Impregnate sterile paper discs with a known concentration of the tetrahydroquinoline derivative solution and place them on the surface of the inoculated agar.
-
Incubation: Incubate the plates at 35-37°C for 16-24 hours.
-
Zone Measurement: Measure the diameter of the clear zone of no growth around the disc in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of tetrahydroquinoline derivatives often involves investigating their effects on key cellular signaling pathways.
Caption: The mTOR signaling pathway, a key regulator of cell growth, is a potential target for some tetrahydroquinoline derivatives.
Caption: Intrinsic and extrinsic apoptosis pathways, which can be modulated by tetrahydroquinoline derivatives to induce cancer cell death.
Caption: A general experimental workflow for the validation of tetrahydroquinoline derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. nelsonlabs.com [nelsonlabs.com]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT (Assay protocol [protocols.io]
- 10. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. m.youtube.com [m.youtube.com]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. microchemlab.com [microchemlab.com]
- 15. Zone of Inhibition Test: Why Bigger Isn't Always Better | Microban [microban.com]
- 16. bio.libretexts.org [bio.libretexts.org]
Comparative Docking Analysis of Tetrahydroquinoline Derivatives as Enzyme Inhibitors
A comprehensive guide for researchers and drug development professionals on the in-silico evaluation of tetrahydroquinoline-based inhibitors against various enzymatic targets. This guide provides a comparative analysis of docking scores, details of experimental protocols, and visual representations of key processes.
Tetrahydroquinoline (THQ) and its derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their broad spectrum of biological activities. These activities stem from their ability to interact with various biological targets, including enzymes implicated in cancer, viral infections, and bacterial diseases. Molecular docking studies are a cornerstone of the drug discovery process, providing valuable insights into the binding modes and affinities of potential inhibitors. This guide synthesizes findings from several studies to offer a comparative perspective on the docking performance of novel tetrahydroquinoline inhibitors.
Comparative Analysis of Docking Scores
The efficacy of a potential drug candidate is often initially assessed by its binding affinity to a target protein, which can be computationally estimated through molecular docking. The docking score, typically expressed in kcal/mol, represents the binding energy of the ligand-protein complex, with more negative values indicating a stronger interaction. The following tables summarize the docking scores of various tetrahydroquinoline derivatives against several key protein targets from different studies.
Epidermal Growth Factor Receptor (EGFR) Inhibitors
EGFR is a crucial target in cancer therapy, and several tetrahydroquinoline derivatives have been investigated for their inhibitory potential. A study focusing on EGFR (PDB ID: 4LRM) revealed that compound C14 exhibited the highest binding affinity.[1]
| Compound | Binding Affinity (kcal/mol) | Experimental IC50 |
| C14 | -10.1 | 0.69 µM |
| C1 | Not specified | Not specified |
| C9 | Not specified | Not specified |
Table 1: Docking scores of tetrahydroquinoline derivatives against EGFR (PDB ID: 4LRM).[1]
HIV-1 Reverse Transcriptase (RT) Inhibitors
Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a critical component of antiretroviral therapy. Novel tetrahydroquinoline and tetrahydroisoquinoline analogs have been docked into the NNRTI binding pocket of HIV-1 RT (PDB ID: 1FK9).[2]
| Compound | Average Docking Energy (kcal/mol) |
| 1d | -20.05 |
| 2c | -19.01 |
| 2d | -18.06 |
| 4b | -7.31 |
| Efavirenz (Standard) | Not specified |
Table 2: Comparative docking energies of tetrahydroquinoline and tetrahydroisoquinoline analogs against HIV-1 RT (PDB ID: 1FK9).[2]
Multi-Target Inhibitory Profile
A series of 2-methoxy-4-(3-methyl-2-phenyl-1,2,3,4-tetrahydroquinolin-4-yl)phenol derivatives (4a-i) were synthesized and docked against a panel of proteins involved in inflammation, cancer, and microbial infections.[3]
| Compound | Target Protein | Binding Energy (kcal/mol) |
| 4c | Inflammatory Protein | -16.0728 |
| 4f | Inflammatory Protein | -56.5169 |
| 4b | Cancer Protein | -8.99845 |
| 4f | Cancer Protein | -5.70191 |
| 4a | Retinoic Acid Protein | -47.423 |
| 4g | Microbial Protein | -32.9844 |
| 4c | Cholesterol Esterase Protein | -8.29829 |
| 4d | Cholesterol Esterase Protein | -8.29829 |
| 4i | Cholesterol Esterase Protein | -8.29829 |
Table 3: Docking energies of tetrahydroquinoline derivatives against various biological targets.[3]
Experimental Protocols for Molecular Docking
The accuracy and reliability of molecular docking results are highly dependent on the methodologies employed. Below are detailed protocols from the cited studies, providing a framework for conducting similar computational experiments.
Protocol for EGFR Docking (AutoDock Vina)
This protocol was utilized for the docking of tetrahydroquinoline derivatives against the epidermal growth factor receptor.[1]
-
Protein Preparation:
-
The crystal structure of EGFR (PDB ID: 4LRM) was retrieved from the Protein Data Bank.
-
Water molecules, co-crystallized ligands, and other non-protein components were removed using UCSF Chimera 1.14.
-
The prepared protein was converted to the PDBQT format using AutoDockTools 4.2.
-
-
Ligand Preparation:
-
The 2D structures of the tetrahydroquinoline derivatives were drawn using Chem Professional 15.0 and saved as SDF files.
-
The SDF files were converted to the PDBQT format.
-
-
Grid Box Generation:
-
A grid box was defined to encompass the binding site of the receptor.
-
Grid box dimensions were set as follows: x = 18.49 Å, y = 22.59 Å, z = 17.09 Å.
-
Grid center coordinates were: x = 41.77, y = 361.60, z = 17.09.
-
-
Docking Simulation:
-
Molecular docking was performed using AutoDock Vina within the PyRX workspace.
-
The inhibitors were treated as flexible during the simulations.
-
A force-field-based energy scoring function was used to rank the ligand orientations, and the pose with the highest score was selected for analysis.
-
-
Visualization:
-
The 3D visualization of the protein-ligand complexes was performed using UCSF Chimera 1.14.
-
2D interaction diagrams were generated using Discovery Studio 2020.
-
Protocol for HIV-1 RT Docking (SYBYL)
This protocol was employed for docking novel tetrahydroquinoline and tetrahydroisoquinoline analogs into the non-nucleoside inhibitor binding site of HIV-1 RT.[2]
-
Software and Hardware:
-
Docking studies were performed using the Flexidock module of SYBYL 7.1 software.
-
The computational work was carried out on a Silicon Graphics Fuel workstation with a Red Hat Linux Enterprise version 3.0 operating system.
-
-
Protein and Ligand Preparation:
-
The crystal structure of HIV-1 RT (PDB ID: 1FK9) was used as the receptor.
-
The structures of the tetrahydroquinoline and tetrahydroisoquinoline analogs were drawn using the sketch module in SYBYL 7.1 and saved in a database.
-
-
Active Site Definition:
-
The amino acid residues defining the NNRTI binding pocket were identified and used for the docking studies. These included Pro95, Leu100, Lys101, Lys103, Val106, Glu138, Val179, Tyr181, Tyr188, Gly190, Phe227, Trp229, Leu234, His235, Pro236, and Tyr318.
-
-
Flexible Docking:
-
Flexible docking studies were carried out to predict the binding modes and affinities of the analogs.
-
The docking scores were used to evaluate the inhibitory activity of the compounds.
-
Visualizing Molecular Docking Workflows and Signaling Pathways
To better illustrate the processes involved in computational drug discovery, the following diagrams, created using Graphviz (DOT language), depict a generalized molecular docking workflow and a relevant signaling pathway that can be targeted by tetrahydroquinoline inhibitors.
A generalized workflow for comparative molecular docking studies.
Hypothetical inhibition of the mTOR signaling pathway by a tetrahydroquinoline derivative.
References
Safety Operating Guide
Navigating the Safe Disposal of 3-Methyl-5,6,7,8-tetrahydroquinoline: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-Methyl-5,6,7,8-tetrahydroquinoline, a substituted tetrahydroquinoline. Due to the limited availability of specific data for this compound, the following procedures are based on information for structurally similar chemicals, such as 5,6,7,8-tetrahydroquinoline and other methyl-substituted tetrahydroquinolines.
Core Principle: Treat as Hazardous Waste
The primary and most crucial step in the disposal of this compound is to treat it as hazardous waste. Safety Data Sheets (SDS) for analogous compounds consistently advise disposing of the substance and its container at an approved waste disposal plant[1][2]. This ensures compliance with regulations and minimizes environmental impact.
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling should be conducted in a well-ventilated area or a fume hood.
Spill Management:
In the event of a spill, absorb the material with an inert absorbent, such as vermiculite or sand. The contaminated absorbent material should then be collected into a suitable, sealed container for disposal as hazardous waste[2].
Step-by-Step Disposal Protocol
-
Waste Collection:
-
Collect waste this compound in a dedicated, properly labeled, and sealed container.
-
Avoid mixing with other waste streams unless compatibility is confirmed.
-
-
Labeling:
-
Clearly label the waste container with the full chemical name: "Waste this compound" and any relevant hazard symbols (e.g., harmful, irritant).
-
-
Storage:
-
Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Keep away from incompatible materials, such as strong oxidizing agents.
-
-
Engage a Professional Waste Disposal Service:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal.
-
Provide the waste disposal service with all available information on the chemical, including its identity and any known hazards.
-
Quantitative Data Summary
| Parameter | Value/Information | Source |
| Waste Classification | Hazardous Waste | [1][2] |
| Shipping Classification | Potentially reclassified as NA1993, Combustible Liquid, N.O.S. if shipped in bulk. | [2] |
| Recommended Extinguishing Agents | CO2, dry chemical, or foam. | [2] |
Disposal Decision Workflow
The following diagram illustrates the logical flow for making decisions regarding the disposal of this compound.
Disclaimer: This information is provided as a general guide and is based on data for structurally similar compounds. Always consult your institution's specific safety protocols and a qualified professional before handling or disposing of any chemical. Ensure that all local, state, and federal regulations are followed.
References
Personal protective equipment for handling 3-Methyl-5,6,7,8-tetrahydroquinoline
This guide provides crucial safety and logistical information for the handling and disposal of 3-Methyl-5,6,7,8-tetrahydroquinoline. The following procedures are based on best practices for handling quinoline derivatives and related hazardous chemicals.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Chemical resistant gloves (Nitrile or Neoprene recommended). Gloves must be inspected before use and disposed of after contamination.[2][5][6] | To prevent skin contact, as the substance is harmful upon absorption through the skin.[1][7] |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z.87.1 or equivalent standards. A face shield should be worn over safety glasses if there is a splash hazard.[2][5][6] | To protect against splashes that can cause serious eye irritation.[1][8] |
| Skin and Body Protection | A flame-resistant lab coat (e.g., Nomex®) worn over cotton clothing. The lab coat should be fully buttoned.[5] Wear closed-toe shoes and long pants.[5] | To protect the skin from accidental contact and splashes.[1][2] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[1][2] If ventilation is inadequate, a NIOSH/MSHA approved respirator is required.[5][8] | To prevent inhalation of harmful vapors or mists.[2] |
Operational Plan: Safe Handling Protocol
Adherence to a strict handling protocol is essential to minimize exposure and ensure a safe laboratory environment.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Procedure:
-
Preparation:
-
Before beginning any work, review the SDS for quinoline and other tetrahydroquinoline derivatives to fully understand the potential hazards.[1][2][3][7][8][9]
-
Ensure that the chemical fume hood is functioning correctly and that a safety shower and eyewash station are readily accessible.[8]
-
Put on all required PPE as detailed in Table 1.
-
-
Handling:
-
Post-Handling:
Disposal Plan: Chemical Waste Management
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Disposal Workflow for this compound
Caption: Workflow for the proper disposal of chemical waste.
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Collect all waste containing this compound in a designated and properly labeled hazardous waste container.[10]
-
Do not mix this waste with other incompatible waste streams.
-
Contaminated disposables such as gloves and paper towels should also be collected as hazardous waste.
-
-
Waste Storage:
-
Final Disposal:
-
Dispose of the contents and the container in accordance with all local, regional, and national hazardous waste regulations.[8] This should be done through an approved waste disposal plant.[7][8]
-
Avoid release to the environment.[1][2] This substance is toxic to aquatic life with long-lasting effects.[1][2]
-
References
- 1. lobachemie.com [lobachemie.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. technopharmchem.com [technopharmchem.com]
- 4. 5,6,7,8-Tetrahydroquinoline | C9H11N | CID 66335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. mtu.edu [mtu.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
